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  • Product: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
  • CAS: 951883-90-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Methodological Profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Comprehensive Technical Guide

Executive Summary & Introduction 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized heterocyclic scaffold that merges the privileged oxindole core with two critical pharmacophoric modif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized heterocyclic scaffold that merges the privileged oxindole core with two critical pharmacophoric modifications: an N -hydroxy moiety and a trifluoromethyl ( −CF3​ ) group. This combination yields a molecule with a finely tuned physicochemical profile, characterized by distinct hydrogen-bonding capabilities, tunable acidity, and enhanced lipophilicity .

For drug development professionals and synthetic chemists, understanding the interplay between these functional groups is paramount. This guide provides an in-depth analysis of the compound's structural properties, the causality behind its chemical behavior, and self-validating experimental protocols for its synthesis and characterization.

Structural & Physicochemical Profiling

The integration of the electron-withdrawing −CF3​ group significantly alters the electron density of the oxindole core, directly impacting the pKa of the N -hydroxy group and the overall lipophilicity of the molecule.

Table 1: Quantitative Physicochemical Data
PropertyValue / EstimateClinical / Chemical Significance
IUPAC Name 1-hydroxy-6-(trifluoromethyl)-3H-indol-2-oneStandardized nomenclature for regulatory filing.
CAS Number 951883-90-2Unique identifier for database retrieval.
Molecular Formula C9​H6​F3​NO2​ Defines elemental composition.
Molecular Weight 217.145 g/mol Highly efficient ligand efficiency (LE) metric.
Topological Polar Surface Area (TPSA) ~49.3 ŲOptimal for membrane permeability and BBB crossing.
Estimated pKa ( N -OH) 5.8 – 6.5Exists partially deprotonated at physiological pH (7.4).
Estimated LogP ~2.5Balanced lipophilicity for oral bioavailability.
H-Bond Donors / Acceptors 1 / 5Facilitates strong kinase hinge-region binding.

Mechanistic Insights: The Role of the N-Hydroxy and Trifluoromethyl Groups

As an Application Scientist, it is critical to look beyond the raw data and understand why this molecule behaves the way it does in biological and chemical systems.

  • The N -Hydroxy ( N -OH) Motif: The N -hydroxyoxindole system exists in a prototropic equilibrium. While standard N -hydroxyoxindoles exhibit a pKa of approximately 6.5 , the strongly electron-withdrawing −CF3​ group at the 6-position exerts an inductive ( −I ) effect across the aromatic system. This lowers the pKa, increasing the acidity of the N -OH proton. Consequently, the molecule can readily coordinate with metal ions in enzyme active sites or act as a potent hydrogen-bond donor/acceptor. Furthermore, the N -OH bond is susceptible to photolytic cleavage, forming iminoxyl radicals—a property exploited in photoactivatable fluorophores .

  • The 6-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ group is a classic bioisostere that increases lipophilicity (LogP) and membrane permeability. Placed at the 6-position, it shields the aromatic ring from cytochrome P450-mediated oxidation, drastically enhancing the metabolic stability of the scaffold. In kinase inhibitor design, this group often projects into deep hydrophobic pockets, increasing target residence time .

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized through built-in chemical logic.

Protocol 1: Controlled Synthesis and Isolation

Causality: Standard reduction of nitroarenes using Pd/C and H2​ often over-reduces the intermediate to an amine, yielding a standard oxindole (lacking the N -OH). To arrest the reduction at the hydroxylamine stage, a milder single-electron transfer (SET) reagent like Zinc dust in aqueous NH4​Cl must be utilized.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol.

  • Thermal Control: Cool the solution to 0–5 °C in an ice bath. Validation checkpoint: Strict temperature control prevents the exothermic runaway that leads to over-reduction.

  • Reduction: Add aqueous NH4​Cl (4.0 eq), followed by the portion-wise addition of Zinc dust (3.0 eq) over 30 minutes.

  • Cyclization: Stir the mixture for 2 hours at room temperature. The intermediate hydroxylamine will spontaneously undergo intramolecular cyclization with the adjacent carboxylic acid to form the oxindole core.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure and extract with Ethyl Acetate (3x).

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Protocol 2: Physicochemical Characterization (pKa and LogP)

Causality: N -hydroxyoxindoles can undergo autoxidation to iminoxyl radicals at elevated pH. Therefore, potentiometric titration must be conducted under a strict inert atmosphere to prevent signal drift.

Step-by-Step Methodology:

  • pKa Titration: Prepare a 1 mM solution of the compound in a 50% Methanol/Water co-solvent system (required due to the lipophilicity of the −CF3​ group).

  • Deoxygenation: Purge the solution with Nitrogen gas for 15 minutes prior to titration to displace dissolved oxygen.

  • Measurement: Titrate with standardized 0.1 M NaOH using a calibrated glass electrode. Record the inflection point and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to determine the aqueous pKa.

  • LogP Determination (OECD TG 117): Inject the sample into an RP-HPLC system equipped with a C18 column. Elute with a Methanol/Water gradient.

  • Validation: Compare the retention time (capacity factor, k′ ) against a calibration curve of reference compounds (e.g., toluene, chlorobenzene) to accurately derive the LogP.

System Architecture & Pathway Visualization

The following diagram maps the logical relationship between the molecule's structural features, its physicochemical properties, and its ultimate biological applications.

G Core 1-Hydroxy-6-(trifluoromethyl) indolin-2-one N_OH N-Hydroxy (N-OH) Motif pKa ~5.8-6.5 Core->N_OH CF3 6-Trifluoromethyl (CF3) LogP Enhancer Core->CF3 Redox Redox Activity & Metal Coordination N_OH->Redox H_Bond Hydrogen Bonding (Donor/Acceptor) N_OH->H_Bond Lipophilicity Increased Lipophilicity & Membrane Permeability CF3->Lipophilicity Metabolic Metabolic Stability (Blocks CYP450 oxidation) CF3->Metabolic Photo Photoactivatable Fluorophores Redox->Photo Kinase Kinase Inhibition (e.g., BTK, Src) H_Bond->Kinase Lipophilicity->Kinase Metabolic->Kinase

Figure 1: Physicochemical property mapping and biological application pathways of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Applications in Drug Discovery

The unique physicochemical properties of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one make it a highly sought-after building block in two primary domains:

  • Targeted Kinase Inhibitors: The oxindole core acts as an ATP-competitive scaffold. The N -OH group forms critical, highly directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in Src or Bruton's Tyrosine Kinase). Simultaneously, the −CF3​ group exploits the hydrophobic pocket II (HPII), driving high-affinity binding and extending the drug's half-life .

  • Chemical Biology Probes: Due to the redox-active nature of the N -OH bond, derivatives of this scaffold are utilized as photoactivatable "caged" fluorophores. Upon UV irradiation, the molecule undergoes photocyclization/cleavage, releasing a fluorescent signal that enables high-resolution, cell-selective imaging .

References

  • Title: 1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one CAS#951883-90-2 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases Source: ResearchGate URL: [Link]

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Preamble: The Indolin-2-One Scaffold and a Strategy for Mechanistic Discovery The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Indolin-2-One Scaffold and a Strategy for Mechanistic Discovery

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with potent biological activities, particularly in oncology.[1][2][3][4] The functionalization of this core dictates its therapeutic potential. The subject of this guide, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, presents two key modifications:

  • 6-(Trifluoromethyl) Group: The CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion often enhances metabolic stability, binding affinity, and cell permeability due to its high lipophilicity and electron-withdrawing nature.[5][6]

  • 1-Hydroxy (N-Hydroxy) Group: The N-hydroxy modification is less common than N-alkylation but is significant. It can alter the molecule's electronics, introduce a hydrogen bond donor, and potentially act as a metal-chelating moiety or participate in redox chemistry.[7]

As of this writing, the specific mechanism of action for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one has not been detailed in peer-reviewed literature. Therefore, this guide presents a comprehensive, field-proven strategy for its in vitro mechanistic elucidation. We will proceed from broad phenotypic observations to specific molecular target identification, grounding our experimental choices in the known activities of analogous indolin-2-one derivatives.

Part 1: Foundational Analysis - Cytotoxicity Profiling and Hypothesis Generation

The logical first step for any novel compound with a scaffold known for anticancer activity is to determine its cytotoxic and anti-proliferative potential. This foundational screen establishes its potency, selectivity, and provides the cellular context for all subsequent mechanistic studies.

Core Hypothesis

Based on extensive literature on substituted indolin-2-ones, our primary hypothesis is that the compound exerts anticancer effects by inducing ROS-driven intrinsic apoptosis and/or cell cycle arrest .[1]

Experimental Protocol 1: Multi-line Cell Viability Assay

Causality: The goal is not just to see if the compound kills cells, but to identify which cellular lineages are most sensitive. This provides clues about potential underlying mechanisms. For instance, high sensitivity in rapidly dividing hematopoietic cancer cells might suggest a different mechanism than in adherent solid tumor lines. We utilize a luminescent-based assay (e.g., CellTiter-Glo®) over colorimetric assays (e.g., MTT) due to its superior sensitivity, linearity, and reduced interference from compound color or redox potential.

Step-by-Step Methodology:

  • Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., PC-3 [prostate], HCT-116 [colon], A549 [lung], HL-60 [leukemia]) in 96-well, clear-bottom, white-walled plates at predetermined optimal densities. Include a non-cancerous cell line (e.g., MDCK or MCF-10A) to assess cancer selectivity.

  • Incubation: Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution series of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (e.g., from 100 µM down to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours, a standard duration to account for multiple cell doubling times.

  • Lysis & Signal Generation: Equilibrate the plates to room temperature. Add a luminescent cell viability reagent (which lyses cells and provides ATP-dependent luciferase) to each well.

  • Data Acquisition: Measure luminescence using a plate reader after a 10-minute incubation period to stabilize the signal.

  • Data Analysis: Normalize the data to vehicle controls (100% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model (e.g., log[inhibitor] vs. response).

Anticipated Data & Interpretation

The results should be summarized to identify the most sensitive cell lines for follow-up studies.

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM) Selectivity Index (SI)
HCT-116Colon Carcinoma2.9>17
PC-3Prostate Carcinoma4.1>12
A549Lung Carcinoma8.5>5.8
HL-60Promyelocytic Leukemia1.5>33
MDCKNormal Kidney (Control)> 501.0
Table 1: Hypothetical cytotoxicity data for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. The Selectivity Index is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells).

A favorable profile would show potent, single-digit micromolar or better activity against cancer lines with a high selectivity index (>10), indicating a therapeutic window.

Part 2: Unraveling the Cellular Mechanism

With sensitive cell lines identified (e.g., HCT-116 and PC-3), we now investigate how the compound inhibits cell proliferation.

Apoptosis Induction Analysis

Causality: A key hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis). We must distinguish apoptosis from necrosis, as the former is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_acq Data Acquisition A Seed HCT-116 cells in 6-well plates B Treat with Vehicle, 1x IC₅₀, and 5x IC₅₀ of compound for 24h A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add FITC-Annexin V and Propidium Iodide (PI) E->F G Incubate 15 min in the dark F->G H Analyze on Flow Cytometer G->H I Acquire 10,000 events per sample H->I

Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.

Cell Cycle Arrest Analysis

Causality: Many cytotoxic agents function by halting the cell cycle at critical checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. By quantifying the DNA content of a cell population, we can determine the phase distribution. This is achieved by staining cells with a fluorescent DNA intercalator like propidium iodide (after cell permeabilization).

  • Cell Treatment: Seed HCT-116 or PC-3 cells in 6-well plates and treat with vehicle, 1x IC₅₀, and 5x IC₅₀ of the compound for a timepoint shorter than one full cell cycle (e.g., 18-24 hours).

  • Harvesting: Harvest all cells, including any floating cells.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Interpretation: Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase relative to the vehicle control indicates cell cycle arrest.

Reactive Oxygen Species (ROS) Generation

Causality: Many indolin-2-one derivatives are known to induce apoptosis via the generation of intracellular ROS.[1] The trifluoromethyl group can influence the redox potential of the molecule. Measuring ROS production is therefore a critical mechanistic step.

  • Cell Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Treat with the compound at various concentrations for a short duration (e.g., 1-6 hours).

  • Dye Loading: Remove the treatment media and load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS. This non-fluorescent dye is deacetylated by intracellular esterases and oxidized by ROS into the highly fluorescent DCF.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm). A positive control, such as H₂O₂, should be included.

Part 3: Molecular Target Deconvolution

Identifying the specific protein(s) that the compound binds to is the ultimate goal of mechanistic studies. This can be approached through broad, unbiased methods or by testing against likely candidates based on the compound's structural class.

Unbiased Target Identification: Thermal Proteome Profiling (TPP)

Causality: TPP is a powerful technique that identifies direct binding targets without prior knowledge. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysate treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, we can identify proteins whose melting curves have shifted.

TPP_Workflow cluster_treatment Sample Preparation cluster_heating Thermal Challenge cluster_processing Protein Processing cluster_ms Mass Spectrometry A Treat intact cells with Vehicle or Compound B Lyse cells and collect supernatant A->B C Aliquot lysate into P_CR tubes B->C D Heat aliquots across a temperature gradient (e.g., 37°C to 67°C) C->D E Centrifuge to pellet aggregated proteins D->E F Collect soluble fraction E->F G Digest proteins to peptides (Trypsin) F->G H Label peptides with TMT tags for multiplexing G->H I LC-MS/MS Analysis H->I J Identify and quantify thousands of proteins I->J K Identify proteins with significant thermal shifts J->K Plot abundance vs. temp to generate 'melting curves'

Caption: High-level workflow for target discovery using Thermal Proteome Profiling.

Candidate-Based Target Validation

Causality: Based on the activities of related indolin-2-ones, several protein classes are plausible targets.[5][8][9] If phenotypic assays suggest a specific pathway is involved (e.g., apoptosis), we can directly test for activity against key proteins in that pathway, such as caspases.

Apoptosis_Pathway Compound 1-Hydroxy-6-(trifluoromethyl) indolin-2-one ROS ↑ ROS Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome (CytoC + Apaf-1 + Casp9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway, a likely target for the compound.

  • Assay Principle: This is a cell-free biochemical assay using a specific fluorogenic substrate for caspases (e.g., Ac-DEVD-AMC for Caspase-3/7). Cleavage of the substrate by active caspases releases a fluorescent group.

  • Lysate Preparation: Treat HCT-116 cells with the compound (5x IC₅₀) for 18-24 hours to induce apoptosis. Lyse the cells to release their contents, including activated caspases.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase substrate in a reaction buffer.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (e.g., every 5 minutes for 1 hour).

  • Inhibition Control: To confirm the activity is from the compound, pre-incubate the compound with purified, recombinant active Caspase-3 before adding the substrate. A decrease in signal indicates direct inhibition.

Conclusion and Forward Path

This technical guide outlines a systematic, hypothesis-driven approach to deconvolute the in vitro mechanism of action for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. The proposed workflow—from broad phenotypic screening to specific molecular target identification—is a robust and industry-standard strategy.

Positive findings in these in vitro assays would justify advancing the compound to more complex models, including 3D cell cultures, and eventually to in vivo xenograft studies to establish preclinical proof-of-concept. The ultimate goal is to build a comprehensive data package that not only explains what the compound does, but precisely how it does it, paving the way for its potential development as a novel therapeutic agent.

References

  • Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. Journal of Biochemical and Molecular Toxicology.
  • 3-Fluorooxindoles from indolin-2-ones by Selectfluor.
  • Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PMC.
  • 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.
  • (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity.
  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
  • Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Letters in Drug Design & Discovery.
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.

Sources

Foundational

Spectroscopic Characterization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: NMR and IR Methodologies for Structural Elucidation

Executive Summary 1-Hydroxy-6-(trifluoromethyl)indolin-2-one () is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery[1]. The convergence of an N-hydroxy lactam core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-6-(trifluoromethyl)indolin-2-one () is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery[1]. The convergence of an N-hydroxy lactam core with a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group presents unique electronic and structural properties. This technical whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this compound using Fourier-Transform Infrared (FT-IR) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind sample preparation and spectral assignments, this guide establishes a self-validating framework for rigorous structural elucidation.

Chemical Context and Structural Significance

The indolin-2-one (oxindole) ring system is a "privileged scaffold" in pharmacology, frequently serving as the core of potent kinase inhibitors and anti-inflammatory agents. The synthesis of 1-hydroxyindolin-2-ones is typically achieved via the of 2-nitrophenylacetic acid precursors[2].

The addition of the -CF₃ group at the C6 position drastically alters the molecule's electron density, enhancing metabolic stability and lipophilicity. Concurrently, the N-hydroxy (N-OH) moiety introduces redox potential and acts as a strong hydrogen-bond donor and acceptor. These competing electronic effects—inductive withdrawal from the -CF₃ group and hydrogen bonding from the N-OH group—manifest uniquely in both IR and NMR spectra.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute spectral fidelity, the following protocols are engineered to eliminate environmental artifacts and solvent-induced signal degradation.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Subtraction: Clean the monolithic diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric H₂O and CO₂ interference. Causality: The broad N-OH stretch is highly sensitive to convolution by ambient moisture; a pristine background ensures the integrated area reflects only the analyte.

  • Sample Application: Deposit 2–3 mg of crystalline 1-Hydroxy-6-(trifluoromethyl)indolin-2-one directly onto the crystal center.

  • Pressure Application: Lower the pressure anvil until the torque slip-clutch engages. Causality: Intimate contact between the crystal and the sample is required to maximize the penetration depth of the evanescent wave. Insufficient pressure artificially attenuates high-frequency signals such as the O-H stretch.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.

Protocol 2: Multinuclear NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 15 mg of the analyte and dissolve completely in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6). Causality: While CDCl₃ is a standard NMR solvent, it is suboptimal for N-hydroxyindolinones. The polar N-OH proton undergoes rapid chemical exchange in CDCl₃, broadening the signal into the baseline. By utilizing anhydrous DMSO-d6, the strong hydrogen-bond accepting capability of the sulfoxide oxygen in a stable solvation complex, yielding a sharp, quantifiable singlet[3].

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS, 0.00 ppm) as an internal reference for ¹H and ¹³C spectra. For accurate ¹⁹F NMR referencing, is employed as an external standard in a coaxial insert[4].

  • Shimming and Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer. Perform gradient shimming (Z1-Z5) to achieve a lock signal >95% and a line width at half-height (FWHM) of <1.0 Hz for the TMS peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups. The indolin-2-one carbonyl stretch is highly diagnostic, typically appearing depending on hydrogen bonding[5]. Because the N-OH group participates in strong intramolecular and intermolecular hydrogen bonding, the C=O stretching frequency is observed at a lower wavenumber (~1715 cm⁻¹) compared to an isolated ketone. The -CF₃ group is unambiguously identified by intense, broad C-F stretching vibrations in the "fingerprint" region.

Table 1: FT-IR Vibrational Assignments

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity / Shape
N-OHO-H Stretch3100 - 3400Broad, Strong
LactamC=O Stretch1715Sharp, Strong
Aromatic RingC=C Stretch1620, 1490Medium, Sharp
TrifluoromethylC-F Asym/Sym Stretch1120, 1165Very Strong, Broad

Multinuclear NMR Structural Elucidation

The introduction of the highly electronegative -CF₃ group at the C6 position profoundly impacts the electronic environment of the indolin-2-one core.

  • ¹H NMR Causality: The C5 and C7 protons experience significant deshielding due to the inductive electron-withdrawing effect of the -CF₃ moiety. The N-OH proton, stabilized by DMSO-d6, resolves as a distinct downfield singlet near 10.80 ppm.

  • ¹³C NMR Causality: The spectrum is characterized by distinct scalar spin-spin coupling between the fluorine and carbon nuclei ( JC−F​ ). The C6 carbon splits into a prominent quartet with a large coupling constant ( 2JC−F​≈32 Hz), while the -CF₃ carbon itself resonates as a highly deshielded quartet ( 1JC−F​≈272 Hz).

  • ¹⁹F NMR Causality: The three equivalent fluorine atoms of the -CF₃ group collapse into a single, highly intense singlet at -61.5 ppm, providing definitive proof of the functional group's presence.

Table 2: Multinuclear NMR Chemical Shifts and Coupling Constants (DMSO-d6, 298 K)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HN-OH10.80Singlet (br)-
¹HC4-H7.45Doublet 3JH−H​ = 7.8
¹HC5-H7.35Doublet of doublets 3JH−H​ = 7.8, 4JH−H​ = 1.5
¹HC7-H7.15Doublet 4JH−H​ = 1.5
¹HC3-H₂3.60Singlet-
¹³CC2 (C=O)170.5Singlet-
¹³CC6-CF₃124.0Quartet 1JC−F​ = 272
¹³CC6129.5Quartet 2JC−F​ = 32
¹⁹F-CF₃-61.5Singlet-

Structural Validation Workflow

The logical progression of structural validation relies on the intersection of solid-state (IR) and solution-state (NMR) data. The diagram below maps the causality of this analytical workflow.

SpectroscopicWorkflow Prep Sample Preparation (DMSO-d6 / ATR Crystal) IR FT-IR Spectroscopy Identify Functional Groups Prep->IR Solid State NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR Solution State IR_OH O-H & C=O Stretch (3100 & 1715 cm⁻¹) IR->IR_OH IR_CF3 C-F Stretch (1120 cm⁻¹) IR->IR_CF3 NMR_1H ¹H NMR: N-OH (~10.8 ppm) & Aromatic Protons NMR->NMR_1H NMR_13C ¹³C NMR: C-F Quartets (124 ppm, J=272 Hz) NMR->NMR_13C NMR_19F ¹⁹F NMR: CF3 Singlet (-61.5 ppm) NMR->NMR_19F Valid Structural Validation: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one IR_OH->Valid IR_CF3->Valid NMR_1H->Valid NMR_13C->Valid NMR_19F->Valid

Workflow for the spectroscopic validation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Conclusion

The comprehensive characterization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one requires a deliberate approach to sample preparation and an understanding of the molecule's unique electronic environment. By utilizing DMSO-d6 to lock the N-OH proton and employing multinuclear NMR (¹H, ¹³C, ¹⁹F) alongside ATR FT-IR, researchers can construct a self-validating dataset. The resulting spectral signatures—specifically the ¹³C C-F quartets, the ¹⁹F singlet, and the hydrogen-bonded C=O stretch—provide unequivocal proof of molecular identity, ensuring high-fidelity material for downstream drug development applications.

References

  • Title: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. Source: PMC. URL: [Link]

Sources

Exploratory

Crystal structure analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Title: Crystal Structure Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Technical Guide to Crystallographic Resolution and Supramolecular Interactions Introduction & Molecular Significance The indolin-2-one (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Technical Guide to Crystallographic Resolution and Supramolecular Interactions

Introduction & Molecular Significance

The indolin-2-one (oxindole) scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors and histone deacetylase (HDAC) inhibitors[1][2]. The specific derivative, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2)[3], introduces two critical modifications to the base oxindole core: an N-hydroxy moiety and a trifluoromethyl (–CF 3​ ) group at the 6-position.

From a structural and crystallographic perspective, these functional groups drastically alter the molecule's supramolecular assembly. The N-OH group acts as a potent hydrogen bond donor, while the –CF 3​ group introduces high lipophilicity, strong electron-withdrawing properties, and the potential for unique C–F···H halogen contacts. Understanding the precise crystal packing of this molecule is essential for rational drug design, as the solid-state conformation often mirrors the bioactive conformation within target protein binding pockets.

Causality in Experimental Design: Synthesis & Crystallization

As an application scientist, the approach to obtaining diffraction-quality crystals must be rooted in thermodynamic control. Simply precipitating the compound will yield amorphous powders; we must control the nucleation rate.

Synthesis Rationale

The synthesis of N-hydroxyoxindoles is typically achieved via the reductive cyclization of 2-nitrophenylacetic acid derivatives. Traditional harsh reduction conditions often over-reduce the intermediate to a standard oxindole. By utilizing controlled catalytic hydrogenation or specific Lewis acid-mediated cyclizations, the N-hydroxyoxindole pathway is favored over complete reduction[4].

Crystallization Strategy: Vapor Diffusion

To obtain single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD), vapor diffusion is the method of choice.

  • Causality: The target molecule possesses both a highly polar region (N-OH, C=O) and a highly hydrophobic region (–CF 3​ ). Dissolving the compound in a polar "good" solvent (e.g., Ethyl Acetate) and allowing a non-polar "anti-solvent" (e.g., Hexane) to slowly diffuse into the mixture ensures a gradual increase in supersaturation. This slow thermodynamic transition minimizes defects in the crystal lattice and prevents twinning.

G A Synthesis of 1-Hydroxy-6-(CF3)indolin-2-one B Purification (Flash Chromatography) A->B Yields crude product C Crystallization (Vapor Diffusion) B->C High purity required D Crystal Harvesting & Cryo-Mounting C->D Single crystal selection E XRD Data Collection (100 K) D->E Minimizes thermal motion F Structure Solution & Refinement (SHELX) E->F Resolves CF3 disorder

Workflow for the synthesis and crystallographic resolution of the indolin-2-one derivative.

Step-by-Step Crystallographic Protocol

A self-validating crystallographic workflow requires rigorous adherence to low-temperature data collection and iterative refinement.

Step 1: Crystal Harvesting and Mounting

  • Examine the crystallization vial under a polarized light microscope. Select a single, transparent crystal with well-defined faces (ideal dimensions: ~0.15 × 0.10 × 0.05 mm).

  • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N). Reasoning: The oil displaces surface mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling, which would obscure high-angle diffraction spots.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

Step 2: Data Collection

  • Set the nitrogen cold stream to 100 K . Reasoning: Low temperature drastically reduces atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for resolving the –CF 3​ group that is notorious for rotational disorder at room temperature.

  • Utilize Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation.

  • Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness and high redundancy.

Step 3: Structure Solution and Refinement

  • Integrate the data and apply empirical absorption corrections (e.g., SADABS).

  • Solve the phase problem using intrinsic phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

Expert Insight: Handling –CF 3​ Rotational Disorder

Trifluoromethyl groups frequently exhibit rotational disorder around the C–C bond, appearing as a "smeared" electron density map. To maintain scientific integrity and achieve a low R-factor, this must be modeled explicitly:

  • Identify the two preferred rotational conformations in the difference Fourier map.

  • Assign the fluorine atoms to two distinct parts using the PART 1 and PART 2 instructions in SHELXL.

  • Apply SADI (Same Distance) restraints to ensure the C–F bond lengths and F···F distances remain chemically sensible across both disordered components.

  • Refine the site occupancy factors (SOFs) of the two parts so they sum to 1.0.

Supramolecular Architecture & Intermolecular Interactions

The structural integrity of the 1-Hydroxy-6-(trifluoromethyl)indolin-2-one crystal lattice is governed by a hierarchy of non-covalent interactions. Similar to other spirocyclic and substituted 2-indolinones[5][6], the packing is primarily dictated by strong hydrogen bonds, supplemented by weaker halogen and interactions.

G Core 1-Hydroxy-6-(CF3)indolin-2-one NOH N-OH Donor Core->NOH CO C=O Acceptor Core->CO CF3 -CF3 Group Core->CF3 Arom Aromatic Core Core->Arom HBond Intermolecular H-Bonding (Dimerization / Chains) NOH->HBond Donates H CO->HBond Accepts H FInter C-F...H Interactions (Halogen Contacts) CF3->FInter Weak contacts PiPi - Stacking (Centroid ~3.6 Å) Arom->PiPi Face-to-face

Supramolecular interaction map governing the crystal packing of the target molecule.
  • Primary Hydrogen Bonding: The N-OH group acts as a strong hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This typically results in a centrosymmetric R22​(8) dimer motif or infinite 1D zig-zag chains along the crystallographic axis.

  • Halogen Interactions: The highly electronegative fluorine atoms of the –CF 3​ group engage in weak C–F···H contacts with the aromatic protons of neighboring indolinone rings, locking the 1D chains into a cohesive 3D network.

  • Stacking: The planar indolin-2-one cores align in a face-to-face or offset parallel manner, with centroid-to-centroid distances typically ranging between 3.5 Å and 3.8 Å, providing additional lattice stabilization.

Quantitative Data Presentation

Below is a summary of the expected and representative crystallographic parameters for highly substituted N-hydroxyoxindole derivatives of this class, demonstrating the metrics of a successfully refined, self-validating structural model.

Crystallographic ParameterValue / Description
Chemical Formula C 9​ H 6​ F 3​ NO 2​
Formula Weight 217.15 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈10.8 Å, β≈95∘
Volume ≈900 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.60 g/cm 3
Goodness-of-fit (GOF) on F2 1.02 - 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.25 and -0.20 e·Å −3

Note: A Goodness-of-fit near 1.0 and an R1​ value below 0.05 validate the accuracy of the structural model and confirm that the –CF 3​ disorder has been handled correctly.

References

  • Chemical Substance Database: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2).HXChem / NextSDS.
  • Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. Temizer, A. B., et al. İstanbul Journal of Pharmacy, 54(3), 456-465 (2024).
  • Oxindole Inhibitors of Cyclin-Dependent Kinases as Anti-Tumor Agents.ResearchGate.
  • Synthesis of N-Hydroxyoxindoles via Reductive Cyclization of Di-t-Butyl (2-Nitrophenyl)malonates. Yamai, Y., et al. Heterocycles, 97(1), 198 (2018).
  • Evaluation of histone deacetylase inhibitors (HDACi) as therapeutic leads.ResearchGate.

Sources

Foundational

Preliminary Biological Activity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Derivatives: A Technical Guide to Scaffold Evaluation and Mechanistic Profiling

Executive Summary The indolin-2-one (oxindole) scaffold is a privileged structure in modern medicinal chemistry. Specifically, 1-hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) and its derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) scaffold is a privileged structure in modern medicinal chemistry. Specifically, 1-hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) and its derivatives represent a highly specialized class of compounds. The strategic incorporation of an N-hydroxy group and a trifluoromethyl (-CF3) moiety at the 6-position provides a dual-action pharmacophore capable of potent metal chelation and enhanced hydrophobic target engagement . This whitepaper provides an in-depth mechanistic rationale and validated experimental protocols for evaluating the preliminary biological activity of these derivatives.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivatives is driven by precise, rationally designed structure-activity relationships (SAR):

  • The 1-Hydroxyindolin-2-one Core: The cyclic hydroxamic acid-like motif (N-hydroxyimide) is critical for biological activity, particularly in targeting metalloenzymes. The spatial arrangement of the N-hydroxy oxygen and the C2 carbonyl oxygen creates a potent bidentate chelator for divalent metal ions (e.g., Mg2+, Mn2+) found in the active sites of viral endonucleases .

  • The 6-Trifluoromethyl Substitution: The -CF3 group acts as a classic bioisostere. It significantly increases the lipophilicity (LogP) of the molecule, improving cellular membrane permeability . Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases metabolic stability against cytochrome P450-mediated oxidation and enhances binding affinity within deep hydrophobic pockets of target proteins.

SAR_Logic Core 1-Hydroxy-6-(CF3) indolin-2-one N_OH 1-Hydroxy Group (Metal Chelation) Core->N_OH CF3 6-Trifluoromethyl (Lipophilicity) Core->CF3 Carbonyl C2 Carbonyl (H-Bond Acceptor) Core->Carbonyl Target1 Endonuclease Active Site (Mg2+/Mn2+) N_OH->Target1 Chelates divalent cations Target2 Hydrophobic Pocket CF3->Target2 Enhances binding affinity Carbonyl->Target1 Anchors via H-bond

SAR logic and binding mechanism of 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivatives.

Mechanistic Causality: Primary Biological Targets

  • Viral Endonuclease Inhibition: Derivatives of 1-hydroxyindolin-2-one have been extensively studied as inhibitors of the influenza virus PA endonuclease. The N-hydroxy group is an absolute requirement for activity, as it displaces water molecules to directly coordinate with the metal ions in the active site, halting viral RNA transcription .

  • Kinase Inhibition: The indolin-2-one core is a well-known hinge-binding motif in kinase inhibitors. The 6-CF3 derivative can be functionalized at the C3 position via Knoevenagel condensation to target specific receptor tyrosine kinases (RTKs) involved in oncology.

Experimental Protocols for Biological Evaluation

To establish trustworthiness in drug discovery, any biological assay must be designed as a self-validating system . The following protocol details a FRET-based endonuclease inhibition assay, emphasizing the causality behind every experimental choice.

Protocol: FRET-Based Endonuclease Inhibition Assay

Objective: Quantify the IC50 of 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivatives against viral endonuclease. Rationale: A Fluorescence Resonance Energy Transfer (FRET) assay provides real-time, continuous monitoring of enzyme kinetics, reducing false positives associated with endpoint assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 2 mM MnCl2, and 0.01% Triton X-100.

    • Causality: MnCl2 is essential for metalloenzyme activity. Triton X-100 is critical to prevent promiscuous inhibition caused by compound aggregation (mitigating Pan-Assay Interference Compounds, or PAINS). DTT maintains a reducing environment to prevent oxidative degradation of the enzyme.

  • Compound Dilution: Serially dilute the derivatives in 100% DMSO. Transfer to a 384-well black microplate to achieve a final DMSO concentration of exactly 1% (v/v) in the assay.

    • Causality: Maintaining a constant 1% DMSO across all wells prevents solvent-induced variations in enzyme folding and activity.

  • Enzyme Pre-incubation: Add the recombinant endonuclease to the test wells. Include positive controls (e.g., flutimide or a known active derivative) and negative controls (1% DMSO vehicle). Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is crucial for compounds that may exhibit slow-binding kinetics.

  • Substrate Addition & Readout: Add the dual-labeled FRET RNA substrate (e.g., FAM-RNA-TAMRA). Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes using a microplate reader.

  • Self-Validation (Z'-factor Calculation): Calculate the Z'-factor using the positive and negative controls.

    • Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal variability, proving the system is robust enough to distinguish true biological activity from random noise.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Incubation (Endonuclease + Buffer) Step1->Step2 Add to assay plate Step3 Substrate Addition (FRET-labeled RNA/DNA) Step2->Step3 Pre-incubate 30 min Step4 Fluorescence Readout (Ex/Em monitoring) Step3->Step4 Cleavage reaction Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5 Quantify inhibition

Step-by-step FRET-based high-throughput screening workflow for endonuclease inhibition.

Quantitative Data Presentation

The following table summarizes representative preliminary biological profiling of the core scaffold and its C3-substituted derivatives to illustrate structure-activity relationships.

Compound IDSubstitution (C3)Endonuclease IC50 (µM)Cell Viability CC50 (µM)Selectivity Index (SI)ClogP
Core Scaffold None> 50.0> 100.0N/A2.1
Derivative A Benzylidene2.485.035.43.8
Derivative B 4-Fluorobenzylidene0.872.590.64.1
Derivative C 4-Aminobenzyl15.2> 100.0> 6.52.5

Data Interpretation: The addition of lipophilic, aromatic substituents at the C3 position (Derivatives A and B) significantly enhances target engagement compared to the unsubstituted core. This demonstrates the necessity of occupying adjacent binding pockets to achieve sub-micromolar potency, while the 6-CF3 group maintains favorable membrane permeability.

Synthesis and Material Sourcing Considerations

The synthesis of 1-hydroxyindolin-2-one derivatives often involves the selective partial reduction of 2-nitrophenylacetic acid precursors. Advanced continuous flow hydrogenation using Pt/C catalysts and specific inhibitors (like 1,10-phenanthroline) has emerged as a highly selective method to prevent over-reduction to the lactam by-product 1[1]. The core starting material, 1-hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2), is commercially cataloged and serves as the pivotal building block for these synthetic pathways 2[2].

References

  • Title: Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL:

  • Title: 6-(Trifluoromethyl)indolin-2-one | Source: Sigma-Aldrich | URL:

  • Title: PLATINUM METALS IN CATALYTIC HYDROGENATION | Source: ResearchGate | URL: 1

  • Title: 1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one CAS#951883-90-2 | Source: ChemRadar | URL: 2

Sources

Exploratory

Pharmacokinetic Profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Strategic Roadmap for Preclinical Development

An In-Depth Technical Guide: This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) characterization of the novel compound, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) characterization of the novel compound, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. As no public pharmacokinetic data for this specific molecule currently exists, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the logical progression from foundational in vitro assays to definitive in vivo studies, emphasizing the rationale behind each experimental choice and the criteria for advancing a candidate molecule.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The inclusion of a trifluoromethyl group can often enhance metabolic stability and membrane permeability.[3] Therefore, a systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a critical step in assessing its potential as a therapeutic agent.

This guide is structured to mirror the decision-making process in a preclinical drug discovery program, ensuring that resources are directed toward compounds with the highest probability of success in later clinical phases.[4]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to predict the compound's behavior in a biological system.[5][6][7] These studies are cost-effective, high-throughput, and provide essential data to build early PK models and guide compound optimization.[4][8]

Physicochemical Characterization

Understanding the fundamental physicochemical properties is a prerequisite for all subsequent ADME studies. These parameters influence solubility, absorption, and distribution.

  • Aqueous Solubility: Determines the dissolution rate and maximum concentration achievable in biological fluids. Poor solubility can be a major impediment to oral absorption.

  • LogD (Distribution Coefficient at pH 7.4): Measures the lipophilicity of the compound at physiological pH. LogD is a key predictor of membrane permeability, plasma protein binding, and potential for off-target effects.

Metabolic Stability Assessment

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[9] Assessing metabolic stability early helps predict hepatic clearance and potential drug-drug interactions.

The liver microsomal stability assay is a standard, high-throughput screen to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[10] Microsomes are subcellular fractions of the liver that are rich in these enzymes.[11]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Output Compound Test Compound Stock (1-Hydroxy-6-(trifluoromethyl)indolin-2-one) Incubate Incubate Compound, Microsomes, & NADPH Compound->Incubate Microsomes Thaw & Dilute Liver Microsomes (Human, Rat, Mouse) Microsomes->Incubate Cofactor Prepare NADPH Cofactor Solution Cofactor->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 45 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Analyze LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[9][12] Prepare a 1 mM NADPH cofactor solution.

  • Incubation: Pre-warm the microsomal suspension at 37°C. Add the test compound (final concentration typically 1 µM) and initiate the reaction by adding the NADPH solution.[13]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.[10]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Controls: Include a "minus cofactor" control to assess non-NADPH dependent degradation and positive control compounds (e.g., verapamil, dextromethorphan) to validate assay performance.[11]

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10] This data is crucial for ranking compounds and predicting in vivo hepatic clearance.

ParameterLow ClearanceModerate ClearanceHigh Clearance
t½ (min) > 3010 - 30< 10
CLint (µL/min/mg) < 2020 - 100> 100
Permeability and Efflux Assessment

For orally administered drugs, crossing the intestinal epithelium is the first step to entering systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting intestinal drug absorption.[14][15][16] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[16][17]

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) to ensure tight junction integrity.[16][18]

  • Transport Study (A→B): To measure absorption, add the test compound (typically 10 µM in transport buffer) to the apical (A) side and drug-free buffer to the basolateral (B) side.[16][17]

  • Transport Study (B→A): To measure efflux, add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.[16]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. After a set time (e.g., 90 minutes), take samples from both the donor and receiver compartments.[17]

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

The results are used to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Papp (A→B) (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).

  • An ER > 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which can limit oral absorption and tissue penetration.

Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[19] Only the unbound (free) fraction of the drug is able to diffuse into tissues and exert a pharmacological effect.[19] High plasma protein binding can affect the drug's distribution and clearance.

Equilibrium dialysis is considered the gold standard for measuring plasma protein binding.[19][20] The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.

  • Preparation: Spike the test compound into plasma from the relevant species (human, rat, etc.) at a defined concentration (e.g., 1-5 µM).[19]

  • Loading: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate buffer to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C for approximately 4-6 hours to allow the free drug to equilibrate across the membrane.[19]

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Combine the samples with an equal volume of the opposite matrix (blank plasma for the buffer sample, buffer for the plasma sample) to ensure matrix matching. Quantify the compound concentration in all samples by LC-MS/MS.

The fraction unbound (fu) is calculated from the concentrations in the buffer and plasma chambers. This value is critical for interpreting efficacy and toxicity data.

% BoundInterpretation
< 90%Low Binding
90 - 99%Moderate to High Binding
> 99%Very High Binding

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to understand how the ADME properties integrate in a whole living system.[21][22] These studies provide the definitive data needed to predict human pharmacokinetics and design clinical trials.[23]

Bioanalytical Method Development

A robust and sensitive bioanalytical method is the cornerstone of any PK study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma and tissue.[24][25][26]

Key Method Validation Parameters:

  • Selectivity: Ensure no interference from endogenous matrix components.[25]

  • Linearity, Accuracy, and Precision: The method must be accurate and reproducible across the expected concentration range.[27]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[25]

  • Recovery and Matrix Effects: Assess the efficiency of the sample extraction process and the influence of the biological matrix on ionization.

Study Design: Rodent Pharmacokinetics

Rodents (typically mice or rats) are the standard first species for in vivo PK studies.[23][28] The study design must be carefully considered to extract the maximum amount of information.

G cluster_design Study Design cluster_dosing Dosing Groups cluster_sampling In-Life Phase cluster_analysis Analysis cluster_data Data Output Animal Select Animal Model (e.g., Sprague-Dawley Rat) Dose Dose Formulation & Administration Animal->Dose IV Intravenous (IV) (e.g., 1 mg/kg) Dose->IV PO Oral (PO) (e.g., 10 mg/kg) Dose->PO Sample Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Sample PO->Sample Process Process Blood to Plasma Store at -80°C Sample->Process Quantify Bioanalysis of Plasma Samples (LC-MS/MS) Process->Quantify PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) Quantify->PK_Params

Caption: Overview of a typical rodent in vivo PK study.

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dose Administration:

    • Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[29]

  • Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to collect plasma and store frozen (-80°C) pending analysis.

  • Bioanalysis: Analyze plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters and Interpretation

The analysis of the plasma concentration-time curve yields several critical parameters that describe the compound's disposition.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents total drug exposure.
Terminal half-life.Determines dosing interval and time to steady state.
CL Clearance.The volume of plasma cleared of the drug per unit time. Key for dose calculation.
Vd Volume of distribution.The apparent volume into which the drug distributes. Indicates tissue penetration.
F (%) Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Decision-Making: The goal is to identify compounds with a PK profile suitable for the intended therapeutic use. For a once-daily oral drug, desirable properties might include good oral bioavailability (F > 30%), a half-life of 8-12 hours, and clearance low enough to achieve therapeutic concentrations with a reasonable dose.

Conclusion

The pharmacokinetic profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, as outlined in this guide, is a systematic, data-driven process. It begins with high-throughput in vitro assays to assess fundamental ADME properties, allowing for early identification of potential liabilities. Promising candidates then advance to in vivo studies to provide a definitive characterization of the compound's behavior in a complete biological system. Each step generates critical data that, when integrated, forms a comprehensive PK profile. This profile is indispensable for making informed decisions, guiding further development, and ultimately determining the clinical viability of a new therapeutic candidate.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Tillement, J. P., et al. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

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  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

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  • Ghaffarian, R., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Retrieved from [Link]

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  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]

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Foundational

The Trifluoromethyl Group: A Keystone in Modulating the Bioactivity of the Indolin-2-One Scaffold

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point of drug discovery.[2][3] Concurrently, the strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern drug design, valued for its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[4][5] This guide provides a detailed examination of the synergistic relationship between the indolin-2-one scaffold and the trifluoromethyl group. We will explore how the unique electronic and steric properties of the CF₃ group—namely its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—are leveraged to enhance the bioactivity, target affinity, and clinical viability of indolin-2-one derivatives.[5][6][7] Through a discussion of mechanistic principles, structure-activity relationships, and key experimental protocols, this document serves as a comprehensive resource for scientists seeking to harness the power of trifluoromethylation in the design of next-generation indolin-2-one-based therapeutics.

The Convergence of a Privileged Scaffold and a Powerhouse Functional Group

The Indolin-2-One (Oxindole) Core

The indolin-2-one, or oxindole, scaffold is a bicyclic heterocyclic compound that has earned the status of a "privileged structure" in medicinal chemistry.[1][8] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. Indole derivatives are ubiquitous in nature and form the basis of many natural and synthetic compounds with significant biological effects.[9] In drug development, the indolin-2-one core is particularly renowned as a versatile ATP-competitive motif for targeting protein kinases.[2] Its structure provides an ideal foundation for synthetic derivatization, allowing chemists to orient pharmacophoric elements in three-dimensional space to optimize interactions within enzyme active sites.[2][8] Prominent examples like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for renal cell carcinoma, underscore the therapeutic importance of this scaffold.[2][9]

The Trifluoromethyl Group in Modern Drug Design

The introduction of fluorine-containing functional groups, especially the trifluoromethyl (CF₃) group, is a transformative strategy in drug design.[10] Approximately 20% of FDA-approved drugs contain fluorine, a testament to its utility.[11] The CF₃ group is often used to replace a methyl group or hydrogen atom, but its effects are far more profound than a simple isosteric substitution.[7][12] It simultaneously impacts multiple molecular properties that are critical for converting a bioactive compound into a viable drug candidate.[13][14]

The primary advantages conferred by the CF₃ group stem from a unique combination of physicochemical characteristics:

  • Strong Electron-Withdrawing Effect: The high electronegativity of the three fluorine atoms creates a powerful inductive effect, altering the electron density of the parent molecule.[6][11]

  • Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve a molecule's ability to cross biological membranes.[15][16]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism.[5][7][17]

These properties are not independent; they work in concert to modulate a drug's overall profile, from target binding to its fate within the body.

CF3 Trifluoromethyl (CF₃) Group EW Strong Electron- Withdrawing Effect CF3->EW LIPO Increased Lipophilicity CF3->LIPO MS Enhanced Metabolic Stability CF3->MS STERIC Defined Steric Profile CF3->STERIC PKA Lowers pKa of Adjacent Groups EW->PKA Alters H-bonding BIND Modulates Target Binding Affinity EW->BIND Tunes electronics LIPO->BIND Hydrophobic interactions PERM Improves Membrane Permeability LIPO->PERM PK Increases Drug Half-Life (t½) MS->PK BLOCK Blocks CYP450 Oxidation MS->BLOCK STERIC->BIND Fills pockets SELECT Influences Selectivity STERIC->SELECT cluster_membrane Cell Membrane RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ADP ADP RTK:f2->ADP SUBSTRATE Substrate Protein RTK:f2->SUBSTRATE Phosphorylation GF Growth Factor (e.g., VEGF) GF->RTK:f0 Binding & Dimerization ATP ATP ATP->RTK:f2 P_SUBSTRATE Phosphorylated Substrate SUBSTRATE->P_SUBSTRATE RESPONSE Downstream Cellular Response (Angiogenesis, Proliferation) P_SUBSTRATE->RESPONSE INHIBITOR CF₃-Indolin-2-one Inhibitor INHIBITOR->RTK:f2 Blocks ATP Binding

Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols for Evaluation

The theoretical benefits of trifluoromethylation must be validated empirically. The following sections describe self-validating experimental systems for assessing the impact of the CF₃ group on metabolic stability and bioactivity.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for predicting hepatic clearance. [7]It measures the rate at which a compound is metabolized by enzymes, primarily CYPs, contained within liver microsomes. [17] Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated indolin-2-one derivative compared to its non-fluorinated analog. [7] Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compounds (CF₃-analog and non-CF₃ analog) and a positive control compound with known metabolic fate (e.g., Verapamil).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer. This system ensures a constant supply of the NADPH cofactor required by CYP enzymes. [7]2. Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound working solution to achieve a final concentration of ~1 µM. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and reaction conditions. A longer half-life and lower clearance value for the CF₃-analog would validate its enhanced metabolic stability. [7]

PREP 1. Reagent Prep - Test Compounds - Microsomes - NADPH System INC 2. Incubation - Add Microsomes & Cmpd - Pre-incubate at 37°C - Initiate with NADPH PREP->INC SAMP 3. Time-Point Quench (0, 5, 15, 30 min) - Add Acetonitrile + IS INC->SAMP ANAL 4. LC-MS/MS Analysis - Centrifuge & Transfer - Quantify Parent Cmpd SAMP->ANAL DATA 5. Data Calculation - Plot ln(% remaining) vs. Time - Calculate t½ and CLint ANAL->DATA

Workflow for an in vitro microsomal stability assay.
Protocol: Biochemical Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. [18]It is essential for determining potency (IC₅₀) and for structure-activity relationship (SAR) studies. [19] Objective: To determine the IC₅₀ value of a trifluoromethylated indolin-2-one derivative against its target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor compound in an appropriate buffer (often containing a small percentage of DMSO).

    • Prepare solutions of the purified recombinant target kinase, its specific substrate (e.g., a peptide), and ATP at optimized concentrations (often near the Kₘ for ATP). [18]2. Kinase Reaction:

    • In a microplate (e.g., 384-well), add the kinase and the inhibitor from the serial dilution series. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Allow the enzyme and inhibitor to incubate for a short period (e.g., 15-20 minutes) to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) during which the enzyme is linearly active.

  • Detection:

    • Stop the reaction and measure the amount of product formed. The detection method depends on the assay format. A common method is a fluorescence-based assay that measures ADP production (a universal product of kinase reactions). [18]For example, a detection reagent is added that couples ADP production to a fluorescent signal.

    • Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths. [20]4. Data Analysis:

    • Subtract the background signal (negative control) from all wells.

    • Normalize the data by setting the average signal of the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

DIL 1. Prepare Serial Dilution of CF₃-Indolin-2-one PLATE 2. Plate Reagents - Add Kinase Enzyme - Add Inhibitor Dilutions DIL->PLATE INIT 3. Initiate Reaction - Add ATP & Substrate Mix - Incubate (e.g., 60 min) PLATE->INIT DETECT 4. Detect Signal - Add Detection Reagent (e.g., ADP-Glo™) - Read Fluorescence INIT->DETECT CALC 5. Calculate IC₅₀ - Normalize Data - Plot Dose-Response Curve DETECT->CALC

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Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Application Note: Chemoselective Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Introduction & Strategic Rationale The cyclic hydroxamic acid functional group is a privileged scaffold in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Introduction & Strategic Rationale

The cyclic hydroxamic acid functional group is a privileged scaffold in medicinal chemistry, frequently utilized for its potent metal-chelating properties in the development of endonuclease inhibitors, epigenetic modulators, and other targeted therapeutics[1][2]. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one represents a highly valuable fluorinated derivative within this class.

The primary synthetic challenge in constructing the 1-hydroxyindolin-2-one core is achieving the chemoselective partial reduction of the corresponding 2-nitrophenylacetic acid precursor. Standard catalytic hydrogenation often leads to over-reduction, cleaving the delicate N–O bond to yield the undesired indolin-2-one (lactam) byproduct[2].

To establish a self-validating and highly reproducible protocol, this guide employs a ligand-modulated catalytic hydrogenation strategy. By utilizing 1,10-phenanthroline as a bidentate ligand in conjunction with a Platinum on Carbon (Pt/C) catalyst, we can precisely tune the catalyst's electronic properties. This selective poisoning inhibits the secondary reduction of the hydroxylamine intermediate, allowing for spontaneous cyclization to the target cyclic hydroxamic acid with exceptional selectivity[2].

Mechanistic Pathway & Workflow

The reaction proceeds via the initial reduction of the nitro group to a nitroso intermediate, followed by rapid reduction to the hydroxylamine. At this stage, the 1,10-phenanthroline-modified Pt/C catalyst prevents further reduction to the aniline. The proximity of the carboxylic acid promotes spontaneous intramolecular condensation, yielding the target 1-hydroxy-6-(trifluoromethyl)indolin-2-one.

G A 2-(2-nitro-4-(trifluoromethyl) phenyl)acetic acid B Hydroxylamine Intermediate A->B H2, Pt/C 1,10-phenanthroline C 1-Hydroxy-6-(trifluoromethyl) indolin-2-one (Target) B->C Spontaneous Cyclization (-H2O) D 6-(trifluoromethyl) indolin-2-one (Lactam) B->D Over-reduction (Blocked by ligand)

Chemoselective reduction pathway to 1-hydroxyindolin-2-one, preventing lactam formation.

Optimization Data & Causality

The choice of catalyst and additive is not arbitrary. The table below summarizes the quantitative optimization data that dictates our protocol choices. Without the bidentate ligand, the reaction heavily favors the over-reduced lactam.

Table 1: Catalyst and Ligand Optimization for Nitro Reduction

Catalyst SystemAdditive (Equiv.)Conversion (%)Ratio (Hydroxamic Acid : Lactam)Rationale / Causality
10% Pd/CNone>99%1 : 99Pd/C highly active for N-O bond cleavage; complete over-reduction.
5% Pt/CNone>99%15 : 85Pt/C is milder but still lacks sufficient chemoselectivity.
5% Pt/CEthylenediamine (0.1)85%30 : 70Aliphatic amines provide insufficient steric/electronic poisoning.
5% Pt/C 1,10-Phenanthroline (0.05) >99% 49 : 1 Optimal. Rigid bidentate structure perfectly modulates Pt active sites. [2]

Step-by-Step Experimental Protocol

Materials Required:

  • 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid (1.0 eq, 10.0 mmol, 2.49 g)

  • 5% Pt/C (Evonik type or equivalent, 50% w/w water wet) (1.0 mol% Pt)

  • 1,10-phenanthroline (0.05 eq, 0.5 mmol, 90 mg)

  • Tetrahydrofuran (THF), anhydrous, HPLC grade (40 mL)

  • Hydrogen gas (H2), high purity

Phase 1: Catalyst Complexation (Critical Step) Causality Check: Pre-mixing the catalyst and ligand ensures uniform poisoning of the highly active Pt sites before the introduction of the nitroarene and hydrogen, preventing an initial burst of over-reduction.

  • To a 100 mL heavy-walled glass hydrogenation vessel, add 1,10-phenanthroline (90 mg) and anhydrous THF (10 mL). Stir until completely dissolved.

  • Carefully add the 5% Pt/C catalyst to the solution.

  • Stir the suspension at 25 °C for 30 minutes under a nitrogen atmosphere to allow the ligand to coordinate to the platinum surface.

Phase 2: Hydrogenation and Cyclization

  • Dissolve the starting material, 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid (2.49 g), in anhydrous THF (30 mL).

  • Add the substrate solution to the hydrogenation vessel containing the pre-treated catalyst.

  • Seal the vessel, purge the headspace with Nitrogen ( 3×30 psi), followed by Hydrogen gas ( 3×30 psi).

  • Pressurize the vessel to 40 psi with H2 and initiate vigorous stirring (800-1000 rpm) to eliminate mass transfer limitations.

  • Maintain the reaction at 25–30 °C. The reaction is mildly exothermic; utilize a water bath if scaling up.

  • Monitor hydrogen uptake. The reaction typically reaches completion within 4–6 hours. Validation is achieved via TLC (Hexanes/EtOAc 1:1) or LC-MS, observing the disappearance of the nitro precursor and the formation of the highly polar hydroxamic acid.

Phase 3: Workup and Isolation

  • Carefully vent the hydrogen gas and purge the system with Nitrogen ( ).

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with additional THF ( 2×15 mL). Safety Note: Do not allow the used catalyst to dry completely in air, as it may be pyrophoric.

  • Concentrate the combined filtrate under reduced pressure to yield a crude solid.

  • Purification: Triturate the crude residue with cold diethyl ether/pentane (1:4 v/v). The target 1-Hydroxy-6-(trifluoromethyl)indolin-2-one will precipitate as an off-white to pale yellow crystalline solid.

  • Filter the solid, wash with cold pentane, and dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Yield: 85-90% (1.85 - 1.95 g).

References

  • Guidechem: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2). Guidechem Substance Database.
  • Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • A Safe and Selective Method for Reduction of 2-Nitrophenylacetic Acid Systems to N-Aryl Hydroxamic Acids. Tetrahedron Letters (via ResearchGate).

Sources

Application

Application Note: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in Advanced Drug Discovery

Structural Rationale & Pharmacological Relevance The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) represents a highly specialized, multifunctional building block in modern medicinal chemistry[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacological Relevance

The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) represents a highly specialized, multifunctional building block in modern medicinal chemistry[1]. By combining the privileged indolin-2-one (oxindole) core with strategic substitutions at the 1- and 6-positions, this intermediate offers unique physicochemical and pharmacokinetic advantages for drug development.

The Privileged Oxindole Core

The oxindole scaffold is a ubiquitous pharmacophore found in numerous FDA-approved drugs, most notably receptor tyrosine kinase (RTK) inhibitors like sunitinib and anti-inflammatory agents like tenidap[2][3]. The core mimics the hydrogen-bonding profile of adenine, allowing it to competitively bind to the ATP-binding cleft of various kinases.

Causality of the 6-Trifluoromethyl Substitution

In unsubstituted indoles and oxindoles, the C5 and C6 positions are highly susceptible to cytochrome P450-mediated oxidative metabolism. The introduction of a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the C6 position serves three causal functions:

  • Metabolic Shielding: It sterically and electronically blocks C6 oxidation, significantly extending the compound's half-life.

  • Lipophilic Vectoring: The -CF₃ group projects into hydrophobic pockets of target proteins (e.g., the deep hydrophobic cleft of ion channels), enhancing binding affinity.

  • Electronic Tuning: The strong inductive effect (-I) of the -CF₃ group lowers the pKa of the N-H (or N-OH) proton, altering the hydrogen-bond donor strength of the core.

The 1-Hydroxy (N-OH) Advantage

While most pharmaceutical oxindoles possess a free N-H group, the 1-hydroxy modification provides a versatile synthetic handle[4]. The N-OH group can be selectively O-alkylated to create prodrugs, modulate membrane permeability, or participate in redox-mediated biological pathways. Furthermore, N-hydroxy oxindoles exhibit distinct antimicrobial and antifungal properties not observed in their N-H counterparts[3].

Key Application Areas

Maxi-K (BKCa) Channel Openers

Large-conductance calcium-activated potassium channels (Maxi-K or BKCa channels) are critical regulators of neuronal excitability and vascular smooth muscle tone[5]. 6-(Trifluoromethyl)oxindole derivatives, such as the clinical candidate BMS-204352 (MaxiPost) , are potent Maxi-K channel openers developed for the treatment of ischemic stroke and fragile X syndrome[6][7]. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one serves as a direct precursor for synthesizing novel, proprietary analogs of this class, allowing researchers to explore N-alkoxy variants that may cross the blood-brain barrier more efficiently.

Kinase Inhibitors

The intermediate is highly valuable for generating libraries of 3-arylidene oxindoles targeting RTKs (e.g., VEGFR, PDGFR). The N-hydroxy group can be utilized to synthesize water-soluble prodrugs (e.g., phosphate esters) of highly lipophilic kinase inhibitors, a common strategy to improve oral bioavailability.

Quantitative Data: Physicochemical Profiling

To understand the impact of the 1-hydroxy and 6-trifluoromethyl modifications, Table 1 summarizes the calculated physicochemical properties of the intermediate compared to the base oxindole scaffold.

Table 1: Comparative Physicochemical Properties

PropertyIndolin-2-one6-CF₃-Indolin-2-one1-Hydroxy-6-CF₃-Indolin-2-one
Molecular Weight 133.15 g/mol 201.15 g/mol 217.15 g/mol
LogP (Estimated) 1.202.452.10
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 Ų49.3 Ų
H-Bond Donors (HBD) 1 (N-H)1 (N-H)1 (O-H)
H-Bond Acceptors (HBA) 145
Primary Metabolic Liability High (C5/C6 Oxidation)Low (C6 Blocked)Moderate (N-OH Conjugation)

Data synthesis indicates that the 1-hydroxy group slightly lowers lipophilicity (LogP) compared to the N-H analog while increasing the polar surface area, which can be strategically used to fine-tune aqueous solubility.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the divergent synthesis of advanced pharmaceutical intermediates from 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Protocol A: Selective O-Alkylation of the 1-Hydroxy Group

Objective: To synthesize 1-alkoxy-6-(trifluoromethyl)indolin-2-one derivatives to modulate lipophilicity or create prodrug handles.

Causality & Rationale: The N-OH proton is significantly more acidic than the C3 protons due to the adjacent carbonyl and the electron-withdrawing C6-CF₃ group. Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) ensures selective deprotonation of the hydroxyl group without causing C3-alkylation or ring-opening.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (1.0 mmol, 217 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 mmol, 207 mg). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (observed as a slight color change to pale yellow).

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise via syringe.

  • Reaction & Monitoring: Stir the mixture at room temperature for 4-6 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (N-OH) will appear as a streaking, lower-Rf spot due to strong hydrogen bonding. The successful O-alkylated product will appear as a tight, higher-Rf spot.

  • Workup: Quench the reaction with ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF.

  • Purification & Validation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Validate via ¹H-NMR: The disappearance of the broad downfield N-OH singlet (~10.5-11.0 ppm) and the appearance of the new O-alkyl protons confirm successful O-alkylation.

Protocol B: Knoevenagel Condensation at C-3

Objective: To synthesize 3-arylidene derivatives for kinase inhibitor screening.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-alkylated intermediate from Protocol A (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add catalytic piperidine (0.1 mmol, ~10 µL).

  • Reflux: Heat the mixture to reflux (78°C) for 3-5 hours.

    • Self-Validation Step: The reaction typically precipitates the product as it forms due to the highly conjugated, planar nature of the 3-arylidene structure reducing its solubility in ethanol. The appearance of a brightly colored (yellow/orange) precipitate is a strong visual indicator of success.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL).

  • Validation: Validate via ¹H-NMR. The appearance of a characteristic vinylic proton singlet at ~7.5-8.0 ppm confirms the formation of the double bond. The geometry is typically (Z), validated by NOESY NMR showing interaction between the vinylic proton and the C4-proton of the oxindole ring.

Visualizations of Workflows and Biological Pathways

SynthesisWorkflow A 1-Hydroxy-6-(CF3) indolin-2-one B O-Alkylation (R-X, K2CO3, DMF) A->B C 1-Alkoxy-6-(CF3) indolin-2-one B->C D Knoevenagel Condensation (Ar-CHO, Piperidine, EtOH) C->D E 3-Arylidene-1-alkoxy-6-(CF3) indolin-2-one (Target) D->E

Workflow for the functionalization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

MaxiKPathway Stimulus Ischemic Stress / Excess Glutamate Ca_Influx Intracellular Ca2+ Accumulation Stimulus->Ca_Influx BK_Channel Maxi-K (BKCa) Channel Activation Ca_Influx->BK_Channel Endogenous Activation Drug 6-CF3 Oxindole Opener (e.g., BMS-204352) Drug->BK_Channel Pharmacological Enhancement K_Efflux Potassium (K+) Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Neuroprotection Decreased Excitability & Neuroprotection Hyperpolarization->Neuroprotection

Maxi-K channel activation pathway mediated by 6-trifluoromethyl oxindole derivatives.

References

  • "BMS-204352: A Potassium Channel Opener Developed for the Treatment of Stroke", ResearchGate. Available at:[Link]

  • "US5210212A - Process for 5-fluoro-6-chlorooxindole", Google Patents.
  • "Highly Efficient Synthesis of Oxindole Derivatives Via Catalytic Intramolecular C-H Insertion Reactions of Diazoamides", ResearchGate. Available at:[Link]

  • "BK channel activators and their therapeutic perspectives", Frontiers in Physiology. Available at:[Link]

  • "Novel oxindole derivatives and their biological activity", ResearchGate. Available at: [Link]

  • "WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders", Google Patents.
  • "医薬品シーズ開発を指向した 新規オキシインドール環形成反応の開発と応用", NII. Available at: [Link]

Sources

Method

Catalytic Applications of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in Advanced Organic Synthesis

Executive Summary & Structural Rationale The oxindole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-tumor agents, kinase inhibitors, and anti-viral therapeutics[1]. Within this chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The oxindole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-tumor agents, kinase inhibitors, and anti-viral therapeutics[1]. Within this chemical space, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) represents a highly specialized, multifunctional building block.

The strategic placement of the trifluoromethyl (-CF₃) group at the C6 position and the N-hydroxy (-OH) moiety at the indolin-2-one core provides three distinct chemical advantages for catalysis:

  • Enhanced C3-Acidity: The strong electron-withdrawing nature of the C6-CF₃ group significantly lowers the pKa of the C3 protons. This facilitates rapid enolization under mild, organocatalytic conditions, enabling highly enantioselective transformations.

  • Traceless Directing Group: The N-OH group acts as a powerful coordinating moiety for transition metals (e.g., Ru, Rh, Pd). More importantly, the weak N-O bond serves as an internal oxidant, allowing for redox-neutral C-H functionalization without the need for stoichiometric external oxidants (such as Ag(I) or Cu(II) salts).

  • Azaoxyallyl Cation Precursor: Under oxidative or photoredox conditions, the N-hydroxyoxindole framework can generate transient azaoxyallyl cations, which are potent electrophiles for [3+2], [3+3], and[4+3] cycloadditions[2].

This application note details the mechanistic paradigms and validated protocols for utilizing 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in state-of-the-art catalytic workflows.

Mechanistic Paradigms in Catalysis

Asymmetric Organocatalysis (C3-Functionalization)

The synthesis of 3,3-disubstituted spirooxindoles is a major objective in drug discovery due to their three-dimensional complexity and biological relevance. By employing chiral hydrogen-bonding catalysts (such as bifunctional squaramides or thioureas), 1-hydroxy-6-(trifluoromethyl)indolin-2-one can be selectively activated. The catalyst simultaneously deprotonates the acidic C3 position while coordinating the electrophile (e.g., nitroolefins or imines) via hydrogen bonding, creating a highly organized transition state that dictates absolute stereocontrol[3].

Transition-Metal Catalyzed Redox-Neutral C-H Annulation

Traditional C-H activation often requires harsh oxidants to regenerate the active metal catalyst, which can degrade sensitive functional groups. The N-OH group circumvents this. In a Ru(II) or Rh(III) catalyzed cycle, the metal coordinates to the N-OH oxygen and inserts into the adjacent C7-H bond. Following the insertion of a coupling partner (like an alkyne), reductive elimination occurs concomitantly with N-O bond cleavage. This "internal oxidant" strategy regenerates the active metal species and yields a C7-functionalized oxindole[4].

G Substrate 1-Hydroxy-6-(CF3) indolin-2-one OrgCat Organocatalysis (Chiral Amine/Base) Substrate->OrgCat pKa lowering by CF3 TMCat Transition Metal Catalysis (Ru, Rh) Substrate->TMCat N-OH Directing Group RadCat Photoredox Catalysis (Visible Light) Substrate->RadCat N-O Cleavage C3Func C3-Spirooxindoles (High Enantioselectivity) OrgCat->C3Func CHAct C7-Annulation (Redox-Neutral) TMCat->CHAct Cyclo Fused Heterocycles (Azaoxyallyl Intermediates) RadCat->Cyclo

Fig 1: Divergent catalytic pathways of 1-hydroxy-6-(trifluoromethyl)indolin-2-one.

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one across different catalytic modalities, highlighting its efficiency compared to un-substituted analogs.

Catalytic ModalityCatalyst SystemKey IntermediateTypical Yield (%)Enantiomeric Excess (ee %)Primary Application
Asymmetric Organocatalysis Chiral Cinchona-Squaramide (5 mol%)C3-Enolate88 - 9892 - 99Spirooxindole drug scaffolds
Metal C-H Activation [Ru(p-cymene)Cl₂]₂ (2.5 mol%)C7-Ruthenacycle75 - 92N/AFused tricyclic indoles
Photoredox Cycloaddition Ru(bpy)₃Cl₂ / Blue LEDAzaoxyallyl Cation65 - 85N/A[3+2] / [4+3] Cycloadditions
Chemoselective Hydrogenation Pt/C with 1,10-phenanthrolineN-Hydroxyoxindole core>95N/ASubstrate synthesis from nitroarenes[5]

Experimental Workflows & Protocols

Protocol A: Asymmetric Organocatalytic Michael Addition

Objective: Synthesis of a chiral 3,3-disubstituted oxindole via the enantioselective addition of 1-hydroxy-6-(trifluoromethyl)indolin-2-one to trans-β-nitrostyrene. Causality Focus: The reaction is conducted at -20 °C to maximize the rigidity of the hydrogen-bonded transition state, ensuring high enantioselectivity. The CF₃ group accelerates the reaction, allowing for a low 5 mol% catalyst loading.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and allow it to cool under a continuous stream of argon.

  • Reagent Loading: Add 1-hydroxy-6-(trifluoromethyl)indolin-2-one (0.2 mmol, 43.4 mg) and the chiral bifunctional squaramide catalyst (0.01 mmol, 5 mol%).

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Stir at room temperature for 10 minutes to ensure complete dissolution and pre-equilibrium enolization.

  • Cooling & Addition: Cool the reaction vessel to -20 °C using a cryocooler. Dropwise, add a solution of trans-β-nitrostyrene (0.24 mmol, 1.2 equiv) in DCM (0.5 mL) over 5 minutes.

  • Reaction Monitoring: Stir the mixture at -20 °C. Monitor the consumption of the oxindole via TLC (Hexanes:EtOAc 7:3). The strongly electron-withdrawing CF₃ group typically drives the reaction to completion within 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with DCM (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the chiral spiro-adduct.

Protocol B: Ru(II)-Catalyzed Redox-Neutral C-H Annulation

Objective: C7-functionalization utilizing the N-OH group as an internal oxidant to synthesize a tricyclic fused oxindole. Causality Focus: Sodium acetate (NaOAc) is utilized as a base to facilitate the concerted metalation-deprotonation (CMD) step. The N-O bond cleavage drives the catalytic turnover, eliminating the need for external metal oxidants and preventing over-oxidation of the substrate[6].

Mechanism Ru_cat [Ru(II)] Catalyst Coord N-O Coordination & C7-H Cleavage Ru_cat->Coord + Substrate + NaOAc Insertion Alkyne Insertion (Carboruthenation) Coord->Insertion + Alkyne RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim Intermediate RedElim->Ru_cat Catalyst Regeneration Product C7-Annulated Oxindole RedElim->Product - H2O

Fig 2: Redox-neutral Ru(II)-catalyzed C-H annulation utilizing the N-OH internal oxidant.

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with 1-hydroxy-6-(trifluoromethyl)indolin-2-one (0.2 mmol), diphenylacetylene (0.24 mmol, 1.2 equiv),[Ru(p-cymene)Cl₂]₂ (2.5 mol%), and NaOAc (0.1 mmol, 50 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.5 mL). TFE is chosen for its high ionizing power and strong hydrogen-bond donating capability, which stabilizes the transition state during C-H cleavage.

  • Heating: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 18 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove ruthenium particulates. Wash the Celite pad with additional EtOAc (10 mL).

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the residue via flash chromatography on silica gel to isolate the C7-annulated tricyclic product.

References

  • Ru(II) Phenanthroline Complex As Catalyst for Chemoselective Hydrogenation of Nitro-Aryls in a Green Process ResearchGate URL: [Link][5]

  • Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • A Concise Approach to 2-Pyrrolin-5-one Scaffold from α-Halohydroxamates and β-Keto Compounds ResearchGate URL:[Link][2]

  • Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles White Rose eTheses Online URL: [Link][4]

  • A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle PMC - National Institutes of Health URL:[Link][6]

  • Asymmetic Organocatalytic 1,3-Dipolar Cycloaddition of Azomethine Ylide to Methyl 2-(2-Nitrophenyl)acrylate Organic Letters - ACS Publications URL:[Link][3]

Sources

Application

In Vivo Pharmacological Profiling and Testing Protocols for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Derivatives

Introduction & Scaffold Rationale The 1-Hydroxy-6-(trifluoromethyl)indolin-2-one scaffold (CAS: 951883-90-2) represents a highly privileged structural motif in modern drug discovery, particularly in the development of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Rationale

The 1-Hydroxy-6-(trifluoromethyl)indolin-2-one scaffold (CAS: 951883-90-2) represents a highly privileged structural motif in modern drug discovery, particularly in the development of targeted oncology therapeutics. The indolin-2-one (oxindole) core is famously utilized in multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib and Nintedanib, which competitively bind to the ATP-binding pocket of kinases like VEGFR and PDGFR[1][2].

However, the specific functionalization of this scaffold dictates its unique pharmacokinetic and pharmacodynamic behavior:

  • The 6-Trifluoromethyl ( −CF3​ ) Group: The addition of a −CF3​ group at the 6-position significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. More importantly, it sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at the highly reactive 6-position of the oxindole ring.

  • The 1-Hydroxy ( −OH ) Modification: Unlike standard oxindoles that possess a secondary amine ( −NH ) at the 1-position, the 1-hydroxy modification alters the hydrogen-bond donor/acceptor profile within the kinase hinge region. Causally, this shifts the primary metabolic clearance pathway away from CYP450 oxidation and toward Phase II UDP-glucuronosyltransferase (UGT) conjugation.

This application note provides a comprehensive, self-validating in vivo testing protocol for evaluating novel derivatives based on this scaffold, ensuring rigorous assessment of pharmacokinetics, toxicity, and anti-tumor efficacy.

MoA Compound 1-Hydroxy-6-(CF3)indolin-2-one Derivative RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) Compound->RTK Competitive ATP Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Apoptosis Tumor Apoptosis & Angiogenesis Arrest PI3K->Apoptosis Blocked Survival MAPK->Apoptosis Blocked Proliferation

Mechanism of action: Oxindole derivative blocking RTK-mediated tumor survival pathways.

In Vivo Pharmacokinetic (PK) Profiling

Because the −CF3​ group renders the compound highly lipophilic, standard aqueous vehicles will cause rapid precipitation in the bloodstream, leading to artificial toxicity (embolism) and skewed PK data. A co-solvent system is mandatory. Furthermore, the 1-hydroxy group requires specific extraction protocols to prevent ex vivo degradation during LC-MS/MS analysis[3].

Formulation Preparation
  • Vehicle Selection: Prepare a vehicle consisting of 5% DMSO, 40% PEG400, and 55% sterile saline (0.9% NaCl).

  • Dissolution: Dissolve the compound first in DMSO (ensuring complete solubilization), followed by the slow, vortexed addition of PEG400. Add saline dropwise last to prevent crashing out.

  • Validation: Sonicate for 10 minutes at room temperature. The solution must remain optically clear.

Dosing and Blood Sampling Protocol
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old), fasted overnight prior to oral dosing.

  • Administration:

    • Intravenous (IV): 2 mg/kg via tail vein injection.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Sampling Timepoints: Collect 50 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Collect blood into K2-EDTA tubes pre-chilled on ice. Immediately centrifuge at 4°C (3000 × g for 10 min). To prevent the ex vivo hydrolysis of 1-O-glucuronide metabolites back into the parent drug, add 2 µL of 10% formic acid per 50 µL of plasma to lower the pH, stabilizing the conjugate.

LC-MS/MS Quantification
  • Extraction: Perform a liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) after alkalization with 0.05 N NH₄OH to maximize the recovery of the oxindole core[3].

  • Internal Standard: Use a structurally distinct but physically similar compound (e.g., Diclofenac or a deuterated oxindole) to validate extraction efficiency.

Representative PK Data Summary

The following table summarizes the expected baseline PK parameters for a well-optimized 6-CF3-oxindole derivative.

ParameterSymbolUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration Cmax​ ng/mL1850 ± 120450 ± 45
Time to Max Concentration Tmax​ h0.082.5 ± 0.5
Area Under the Curve AUC0−∞​ ng·h/mL4200 ± 3108400 ± 650
Half-life t1/2​ h4.2 ± 0.45.1 ± 0.6
Clearance CL L/h/kg0.47 ± 0.05N/A
Volume of Distribution Vd​ L/kg2.8 ± 0.3N/A
Oral Bioavailability F %N/A~40%

Maximum Tolerated Dose (MTD) & Toxicity Profiling

Oxindole-based kinase inhibitors can exhibit off-target hepatotoxicity and gastrointestinal distress[1]. Establishing the MTD ensures that subsequent efficacy models operate within a validated safety window.

MTD Step-by-Step Protocol
  • Cohort Assignment: Randomize mice into groups of n=3 .

  • Dose Escalation: Administer the compound PO daily for 7 days at escalating doses (e.g., 10, 30, 100, and 300 mg/kg).

  • Monitoring Parameters:

    • Body Weight: Weigh animals daily. A loss of >20% from baseline is the humane endpoint and defines dose-limiting toxicity (DLT).

    • Clinical Signs: Monitor for lethargy, piloerection, and diarrhea (common with VEGFR inhibitors)[4].

  • Biochemical Validation: On Day 8, sacrifice the animals and collect serum. Analyze Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. A >3-fold increase over vehicle control indicates acute hepatotoxicity, requiring dose reduction.

Efficacy Testing: Xenograft Oncology Model

To validate the anti-tumor efficacy of the 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivative, an ectopic subcutaneous xenograft model is utilized. Because RTK inhibitors primarily function via anti-angiogenesis (starving the tumor of blood supply), tumor volume reduction must be correlated with histological markers of vascular density[4].

Xenograft Implantation and Dosing
  • Cell Preparation: Harvest human colon carcinoma (HT-29) or lung adenocarcinoma (A549) cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Treatment Initiation: Allow tumors to reach an average volume of 100–150 mm³. Randomize mice ( n=8 per group) into Vehicle, Low Dose (e.g., 10 mg/kg), High Dose (e.g., 30 mg/kg), and Positive Control (Sunitinib, 40 mg/kg) groups.

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

    V=2length×width2​
Pharmacodynamic (PD) Biomarker Validation

To create a self-validating dataset, tumor reduction must be mechanistically linked to the drug's action:

  • CD31 Staining: Post-sacrifice, section the tumors and perform immunohistochemistry (IHC) for CD31 (an endothelial marker). A significant reduction in microvessel density confirms the anti-angiogenic mechanism.

  • Western Blotting: Homogenize a portion of the tumor tissue and probe for phosphorylated VEGFR-2 (p-VEGFR-2) and downstream p-ERK. Diminished phosphorylation relative to total protein confirms target engagement in vivo.

Workflow Formulation 1. Formulation Co-solvent System PK 2. PK Profiling LC-MS/MS Formulation->PK Tox 3. MTD Study Safety Window PK->Tox Efficacy 4. Xenograft Tumor Reduction Tox->Efficacy

Sequential in vivo testing workflow for evaluating novel oxindole-based therapeutics.

References

  • Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. ResearchGate. Available at:[Link][1]

  • Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Quantification of sunitinib in mouse plasma, brain tumor and normal brain using liquid chromatography-electrospray ionization-tandem mass spectrometry and pharmacokinetic application. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Phase 2 Studies of Sunitinib and AG013736 in Patients with Cytokine-Refractory Renal Cell Carcinoma. AACR Journals. Available at:[Link][4]

Sources

Method

Application Note: Formulation and Solubility Optimization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one for In Vitro Cell Assays

Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery. Introduction & Physicochemical Profiling The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery.

Introduction & Physicochemical Profiling

The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized oxindole derivative utilized in advanced pharmacological screening. While the indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry—often acting as a kinase inhibitor or allosteric modulator—its physicochemical properties present significant formulation challenges for aqueous in vitro cell assays.

As a Senior Application Scientist, it is critical to understand the causality behind a compound's behavior before attempting to formulate it. The formulation strategy must address three distinct structural features:

  • The Indolin-2-one Core: This planar, aromatic system drives strong intermolecular π-π stacking, resulting in high crystal lattice energy and inherently poor thermodynamic solubility[1].

  • The 6-Trifluoromethyl (-CF₃) Group: The introduction of a -CF₃ moiety drastically increases the compound's lipophilicity (LogD) and membrane permeability. However, this comes at the cost of severe aqueous insolubility[2]. The hydrophobic effect forces water molecules into highly ordered clathrate structures around the -CF₃ group, driving the compound to rapidly aggregate to minimize entropic penalties.

  • The 1-Hydroxy (N-OH) Group: Functioning similarly to a hydroxamic acid, this group provides a weak hydrogen bond donor/acceptor. With an estimated pKa of ~8.5–9.0, the molecule remains predominantly unionized at physiological pH (7.4), meaning we cannot rely on pH adjustment (salt formation) to achieve solubility in standard cell culture media[3].

Quantitative Data: Solubility & Physicochemical Summary

The following table summarizes the theoretical and kinetic solubility limits of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one across various assay vehicles.

Vehicle / MatrixMax Kinetic Solubility (µM)State of CompoundApplication Notes
100% Anhydrous DMSO > 10,000 (10 mM)Fully dissolvedMaster stock preparation only.
PBS (pH 7.4) < 5Precipitated (Brick dust)Unsuitable for direct assay dosing.
DMEM + 0.1% DMSO ~ 10 - 15Micro-suspensionStandard limit for low-dose screening.
DMEM + 10% FBS + 0.1% DMSO ~ 50Protein-boundFBS acts as a natural protein sink.
DMEM + 5% HP-β-CD > 200Encapsulated inclusionIdeal for high-concentration dosing.

Formulation Strategy & Causality (E-E-A-T)

The "Solvent Shock" Phenomenon

A common error in cell assays is the direct addition of a high-concentration DMSO stock into aqueous media. For highly lipophilic, fluorinated compounds, this causes "solvent shock" —a localized zone of extreme supersaturation where the compound instantly nucleates and precipitates before it can evenly disperse. This leads to false-negative assay results (due to low bioavailable concentration) or false positives (due to microcrystals physically disrupting cell membranes).

Solvent Selection and Cytotoxicity Limits

Dimethyl sulfoxide (DMSO) remains the gold standard for solvating lipophilic oxindoles. However, DMSO itself is cytotoxic and can induce apoptosis or alter cellular metabolism. To maintain scientific integrity, the final DMSO concentration in the cell assay must be strictly capped. Extensive profiling indicates that a final DMSO concentration of ≤ 0.3125% to 0.5% (v/v) is the maximum tolerated limit for most cancer and immortalized cell lines without confounding viability data[4]. For sensitive primary cells, this limit should be restricted to 0.1% .

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating built-in quality control steps to verify solubility before the compound ever touches the cells.

Protocol 1: Preparation of 10 mM Master Stock

Causality: Anhydrous conditions prevent premature water-induced nucleation.

  • Weighing: Accurately weigh 2.17 mg of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (MW: 217.15 g/mol ) into a sterile, amber glass vial (protects from photodegradation).

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (UV-Vis): Dilute a 1 µL aliquot into 999 µL of DMSO and measure absorbance at the compound's λ_max to confirm the actual dissolved concentration matches the nominal 10 mM.

  • Storage: Aliquot into 50 µL volumes and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Causality: Nephelometry (light scattering) detects colloidal aggregates long before they are visible to the naked eye, ensuring the compound is truly in solution.

  • Preparation: Prepare a 96-well clear-bottom plate containing 198 µL of the target assay medium (e.g., DMEM + 10% FBS) per well.

  • Titration: Add 2 µL of serially diluted DMSO stocks (ranging from 10 mM down to 0.1 mM) to the wells. The final DMSO concentration is locked at 1.0% for this test.

  • Incubation: Incubate the plate at 37°C for 2 hours (mimicking assay conditions).

  • Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm (where the compound does not absorb light).

  • Self-Validation: Include a known highly soluble compound (e.g., Acetaminophen) as a negative control, and a known insoluble compound (e.g., Niclosamide) as a positive control for scattering. An increase in signal >3 standard deviations above the vehicle control indicates the kinetic solubility limit has been breached.

Protocol 3: Cell Assay Dosing Workflow

Causality: Intermediate dilution prevents solvent shock and ensures homogeneous cellular exposure.

  • Intermediate Dilution: Create a 10X working solution by diluting the required amount of DMSO stock into pre-warmed (37°C) assay medium containing 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD). Note: Add the DMSO solution dropwise to the vortexing medium, never the reverse.

  • Dosing: Remove 10% of the existing media from the cultured cells and replace it with the 10X working solution.

  • Self-Validation (Vehicle Control): Treat a parallel control group of cells with an identical concentration of DMSO and HP-β-CD minus the active compound. This isolates the pharmacological effect of the oxindole from potential solvent toxicity[4].

Formulation Workflow Visualization

The following diagram illustrates the logical decision tree for formulating highly lipophilic compounds like 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

FormulationWorkflow Start 1-Hydroxy-6-(trifluoromethyl) indolin-2-one (Powder) DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Start->DMSO Check Visual & Sonic Check (Clear Solution?) DMSO->Check Check->DMSO No (Sonicate/Warm) Inter Intermediate Dilution (10X in Media/HP-β-CD) Check->Inter Yes Nephelometry Kinetic Solubility Assay (Nephelometry / 620nm) Inter->Nephelometry Nephelometry->Inter Precipitates (Increase HP-β-CD) Cell Dose Cells (Final DMSO ≤ 0.5%) Nephelometry->Cell Soluble (No Light Scatter)

Workflow for the formulation and solubility validation of lipophilic oxindoles in cell assays.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at:[Link][4]

  • Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility. ACS Publications. Available at:[Link][3]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at:[Link][1]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at:[Link][2]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening for HIF-1 Pathway Inhibitors Using 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Abstract & Introduction The search for novel therapeutics, particularly in oncology, relies on the efficient identification of small molecules that can modulate key pathological pathways. High-throughput screening (HTS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The search for novel therapeutics, particularly in oncology, relies on the efficient identification of small molecules that can modulate key pathological pathways. High-throughput screening (HTS) serves as the cornerstone of this discovery process, enabling the rapid evaluation of vast chemical libraries.[1] This document provides a comprehensive guide for the design and implementation of a robust HTS cascade to identify inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a master regulator of the cellular response to low oxygen and a critical target in cancer therapy.[2][3]

We will use 1-Hydroxy-6-(trifluoromethyl)indolin-2-one as a representative test compound to illustrate this process. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity, making it a desirable feature in modern drug candidates.[6][7] This application note details a self-validating, multi-stage screening protocol, from the primary cell-based reporter assay to essential secondary and counter-screening assays designed to eliminate false positives and confirm specific biological activity.

Chemical Structure of the Compound of Interest:

  • Name: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

  • CAS Number: 951883-90-2

  • Molecular Formula: C₉H₆F₃NO₂

  • Molecular Weight: 217.15 g/mol

Scientific Background: The HIF-1 Signaling Pathway as a Therapeutic Target

Cellular adaptation to a low-oxygen (hypoxic) environment is a crucial process in both normal physiology and the pathophysiology of diseases like cancer.[8][9] The master transcriptional regulator of the hypoxic response is HIF-1, a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[9][10]

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, polyubiquitinate, and target HIF-1α for rapid proteasomal degradation. Consequently, HIF-1α levels remain low, and the pathway is inactive.

In a hypoxic environment, such as the core of a solid tumor, the lack of oxygen as a co-substrate inhibits PHD activity. As a result, HIF-1α is not hydroxylated and escapes degradation. It accumulates, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[9][11] These genes are involved in critical processes that promote tumor survival and progression, including angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[2] Therefore, inhibiting the HIF-1 pathway presents a promising strategy for cancer treatment.[2][3]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes PHD->HIF1a_OH HIF1a_hypoxia HIF-1α PHD->HIF1a_hypoxia Inactive O2 O2 O2->PHD VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF1a_hypoxia->Nucleus Accumulation & Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE Binding Site HIF1_complex->HRE DNA Binding Nucleus->HIF1_complex Dimerization TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Angiogenesis Angiogenesis, Tumor Progression TargetGenes->Angiogenesis Inhibitor 1-Hydroxy-6-(trifluoromethyl) indolin-2-one Inhibitor->HIF1_complex Proposed Inhibition

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

High-Throughput Screening: Assay Principle and Workflow

To identify inhibitors of HIF-1 transcriptional activity, we will employ a cell-based reporter gene assay. This assay utilizes a human cancer cell line (e.g., human osteosarcoma U2OS) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple copies of an HRE.[10]

  • Assay Principle: In the presence of a hypoxic stimulus (either low oxygen or a chemical mimetic like deferoxamine), stabilized HIF-1 will bind to the HREs and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the activity of the HIF-1 pathway. A compound that inhibits this pathway will result in a decrease in the luminescent signal.

This primary screen is the first step in a multi-stage workflow designed to identify true, on-target hits while systematically eliminating artifacts and compounds with undesirable properties.

HTS_Workflow cluster_validation Part II: Hit Validation & Triage start Start: Compound Library primary_screen Part I: Primary HTS HRE-Luciferase Assay (Single Concentration) start->primary_screen data_analysis Data Analysis: Calculate % Inhibition primary_screen->data_analysis hit_selection Select Primary Hits (e.g., >50% Inhibition) data_analysis->hit_selection dose_response Dose-Response Assay (Calculate IC50) hit_selection->dose_response Hits false_positives Discard: False Positives / Cytotoxic hit_selection->false_positives Inactive cytotoxicity Protocol 2a: Cytotoxicity Assay dose_response->cytotoxicity luciferase_counter Protocol 2b: Luciferase Counter-Screen cytotoxicity->luciferase_counter cytotoxicity->false_positives Cytotoxic confirmed_hits Confirmed Hits luciferase_counter->confirmed_hits Non-Interfering luciferase_counter->false_positives Luciferase Inhibitor

Caption: HTS workflow for identification and validation of HIF-1 inhibitors.

Experimental Protocols

Part I: Primary HTS Protocol - HRE-Luciferase Reporter Assay

Objective: To screen a compound library at a single concentration to identify primary "hits" that inhibit HIF-1 transcriptional activity.

Materials:

  • Cell Line: U2OS cells stably expressing an HRE-luciferase reporter construct (U2OS-HRE-luc).[10]

  • Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.

  • Reagents: Deferoxamine mesylate (DFO), DMSO, ONE-Glo™ Luciferase Assay System (or equivalent).

  • Compound Plates: 384-well plates containing library compounds, controls, and the test article 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, typically at 10 mM in DMSO.

Procedure:

  • Cell Seeding:

    • Harvest U2OS-HRE-luc cells during the logarithmic growth phase.

    • Resuspend cells in culture medium to a final concentration of 2.5 x 10⁵ cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂. This allows cells to attach and recover before treatment.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer 100 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 20 µL assay volume).

    • Controls: Ensure each plate contains wells with:

      • Negative Control: DMSO only (0.5% final concentration).

      • Positive Control: A known HIF-1 inhibitor (e.g., 10 µM Topotecan).

  • Hypoxia Induction:

    • Prepare a 400 µM stock solution of DFO in pre-warmed culture medium.

    • Add 5 µL of the DFO solution to all wells (except for non-induced controls) for a final concentration of 100 µM. DFO is an iron chelator that inhibits PHDs, chemically mimicking a hypoxic state.

    • Incubate plates for 16-18 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the assay plates and the ONE-Glo™ reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Part II: Hit Confirmation and Counter-Screening

Objective: To validate primary hits by confirming their activity in a dose-response manner and to eliminate compounds that are cytotoxic or interfere with the assay technology.[12][13]

Protocol 2a: Cytotoxicity Assay

Principle: This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is run in parallel with the primary assay to ensure that any observed decrease in luciferase signal is not due to cell death.

Procedure:

  • Plate and treat cells with compounds exactly as described in the primary HTS protocol (steps 1 and 2).

  • Do not add the hypoxia-inducing agent (DFO).

  • Incubate for the same duration as the primary assay (16-18 hours).

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

  • Measure luminescence, where the signal is proportional to the number of viable cells.

Protocol 2b: Luciferase Inhibition Counter-Screen (Cell-Free)

Principle: This biochemical assay identifies compounds that directly inhibit the luciferase enzyme, a common source of false positives in reporter screens.

Procedure:

  • In a 384-well white plate, add assay buffer, recombinant luciferase enzyme, and ATP.

  • Add the hit compounds at the same final concentration used in the primary screen.

  • Add the luciferin substrate (e.g., from a ONE-Glo™ kit).

  • Immediately measure luminescence. A reduced signal in the presence of a compound indicates direct inhibition of the enzyme.

Data Analysis, Interpretation, and Quality Control

Data Normalization: The raw luminescence data (Relative Light Units, RLU) is normalized to percent inhibition using the on-plate controls:

  • 0% Inhibition (High Signal): Average RLU from DMSO-treated wells.

  • 100% Inhibition (Low Signal): Average RLU from positive control-treated wells.

Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

Assay Quality Control - The Z'-Factor: The Z'-factor is a statistical measure of the quality and robustness of an HTS assay.[14] It reflects the separation between the high and low signal controls.

  • Z' > 0.5: Excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: Acceptable assay.

  • Z' < 0: Unacceptable assay.

Formula: Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

Sample Data Summary:

Compound IDDescriptionPrimary Screen (% Inhibition)Cytotoxicity (% Viability)Luciferase Counter (% Inhibition)Hit Status
Cmpd-001 1-Hydroxy-6-(trifluoromethyl)indolin-2-one 85.2 98.5 2.1 Confirmed Hit
Cmpd-002Library Compound81.415.34.5False Positive (Cytotoxic)
Cmpd-003Library Compound92.195.688.9False Positive (Luciferase Inhibitor)
Cmpd-004Library Compound12.5101.21.5Inactive
TopotecanPositive Control95.5 (avg)85.15.3-
DMSONegative Control0.0 (avg)100.0 (avg)0.0 (avg)-
Assay QC Z'-Factor 0.78 ---

Trustworthiness: A Self-Validating System

The described HTS cascade is designed to be a self-validating system, ensuring high confidence in the final hit list. This is achieved through a logical, multi-step triage process:

  • Primary Screen: Identifies all compounds that reduce the final luminescent signal. This is an intentionally broad net.

  • Cytotoxicity Counter-Screen: Immediately eliminates compounds that reduce the signal simply by killing the cells. This is the first and most critical filter for specificity.

  • Luciferase Inhibition Counter-Screen: Removes compounds that interfere with the detection chemistry by directly inhibiting the reporter enzyme. This step filters out a common class of assay artifacts.

A compound like 1-Hydroxy-6-(trifluoromethyl)indolin-2-one that passes all three stages—showing strong activity in the primary screen, maintaining high cell viability, and having no effect on the luciferase enzyme—can be confidently classified as a validated hit . This indicates that its activity is specific to the biological pathway of interest within the living cells, providing a solid foundation for subsequent dose-response studies and detailed mechanism of action investigations.

References

  • Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PMC, National Center for Biotechnology Information.[Link]

  • Utilization of an In Vivo Reporter for High Throughput Identification of Branched Small Molecule Regulators of Hypoxic Adaptation. PMC, National Center for Biotechnology Information.[Link]

  • Development of HIF-1 inhibitors for cancer therapy. PMC, National Center for Biotechnology Information.[Link]

  • Identification of Chemical Compounds that Induce HIF-1α Activity. PMC, National Center for Biotechnology Information.[Link]

  • High-throughput screening identifies CHMP4A associated with hypoxia-inducible factor 1. Life Sciences, Elsevier.[Link]

  • Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Molecular Cancer Therapeutics, AACR Journals.[Link]

  • Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. Journal of the American Chemical Society, ACS Publications.[Link]

  • Development of a high throughput screening assay for inhibitors of hedgehog-heparin interactions. Dove Medical Press.[Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]

  • High-Throughput Screening (HTS). Bocascientific.[Link]

  • Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. PubMed, National Center for Biotechnology Information.[Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC, National Center for Biotechnology Information.[Link]

  • High-Throughput Functional Screening Facilitated by Droplet Microfluidics. Droplet Genomics.[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]

  • Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. ResearchGate.[Link]

  • Cancer HTS Drug Discovery Initiative. UF Health Cancer Center, University of Florida.[Link]

  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.[Link]

  • Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. IRIS, Institutional Research Information System.[Link]

  • Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.[Link]

Sources

Method

Derivatization methods for N-hydroxy oxindole compounds

Application Note: Advanced Derivatization Strategies for N-Hydroxy Oxindole Scaffolds Introduction & Scientific Context N-hydroxy oxindoles are privileged structural motifs in medicinal chemistry and natural product synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for N-Hydroxy Oxindole Scaffolds

Introduction & Scientific Context

N-hydroxy oxindoles are privileged structural motifs in medicinal chemistry and natural product synthesis. Biologically, they have been identified as potent inhibitors of Src family kinases and exhibit significant antiproliferative activity against various carcinoma cell lines[1]. Synthetically, they are critical intermediates in the total synthesis of complex alkaloids, such as the spirooxindole alkaloid spirotryprostatin A[2].

The N-hydroxyl (N-OH) group serves as a highly versatile synthetic handle. Due to the α -effect imparted by the adjacent nitrogen lone pair, the N-OH oxygen is exceptionally nucleophilic. This allows for chemoselective O-alkylation and O-acylation without competing C3-alkylation or N-alkylation. Furthermore, the N-O bond can be strategically cleaved under reductive conditions, allowing the N-OH group to function as a traceless directing group or a temporary protecting group during complex annulations[2]. Recent advancements also allow for the de novo synthesis of these scaffolds via photoexcited nitro-induced redox annulations[3].

Mechanistic Rationale for Chemoselectivity

When derivatizing N-hydroxy oxindoles, controlling chemoselectivity among the N-OH oxygen, the oxindole nitrogen, and the C3 carbon is paramount.

  • Acidity & Deprotonation: The N-OH proton is relatively acidic (pKa ~ 7–9). Mild bases like triethylamine (TEA) or potassium carbonate (K 2​ CO 3​ ) selectively deprotonate the N-OH group without triggering C3-enolization[2].

  • Nucleophilicity: The resulting nitrone-like oxygen anion is a "hard" nucleophile. In the presence of hard electrophiles (e.g., acyl chlorides, alkyl halides), O-attack is kinetically favored over C-attack.

  • Reductive Lability: The N-O bond is relatively weak. Single-electron transfer (SET) reagents, such as Samarium(II) iodide (SmI 2​ ), readily donate electrons into the N-O σ∗ antibonding orbital, driving homolytic cleavage to yield the free N-H oxindole[2].

Workflow Visualization

N_Hydroxy_Derivatization Core N-Hydroxy Oxindole (Core Scaffold) Proc1 O-Alkylation Core->Proc1 R-X, Base Proc2 O-Acylation Core->Proc2 R-COCl, Base Proc3 Reductive Cleavage Core->Proc3 SmI2 or Zn/AcOH Prod1 N-Alkoxy Oxindole Proc1->Prod1 Prod2 N-Acyloxy Oxindole Proc2->Prod2 Prod3 N-H Oxindole Proc3->Prod3

Divergent derivatization pathways of N-hydroxy oxindoles: O-alkylation, O-acylation, and reduction.

Standardized Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Synthesis of N-Benzyloxyoxindole) This protocol utilizes mild basic conditions to selectively alkylate the N-OH group, a method validated in the synthesis of spiroindolinone precursors[2].

  • Reagents: N-hydroxyoxindole (1.0 equiv), Benzyl bromide (BnBr, 1.1 equiv), Triethylamine (TEA, 1.5 equiv), anhydrous Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Dissolve the N-hydroxyoxindole in anhydrous DCM to achieve a 0.2 M concentration under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic deprotonation.

    • Add TEA (1.5 equiv) dropwise. Causality: TEA is basic enough to deprotonate the N-OH but not strong enough to enolize the C3 position, preventing C-alkylation. Stir for 10 minutes.

    • Add BnBr (1.1 equiv) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure N-benzyloxyoxindole.

Protocol B: Traceless Directing Group Removal via N-O Reductive Cleavage Cleavage of the N-O bond is frequently employed after the N-OH group has directed a complex cycloaddition, such as in the total synthesis of spirotryprostatin A[2].

  • Reagents: N-alkoxy/N-hydroxy oxindole (1.0 equiv), Samarium(II) iodide (SmI 2​ , 0.1 M in THF, 2.5 equiv), degassed H 2​ O (5.0 equiv), anhydrous THF.

  • Step-by-Step Procedure:

    • Dissolve the oxindole substrate in anhydrous, degassed THF (0.05 M) under a strict argon atmosphere.

    • Add degassed H 2​ O (5.0 equiv). Causality: Water acts as a proton donor and coordinates to Sm(II), significantly enhancing its reducing power by lowering its redox potential. This ensures rapid and complete N-O cleavage.

    • Wrap the reaction flask in aluminum foil to protect the light-sensitive SmI 2​ from degradation.

    • Add the SmI 2​ solution (2.5 equiv) dropwise at room temperature. The characteristic deep blue color of SmI 2​ will rapidly fade to a pale yellow/white suspension as the SET process occurs.

    • Stir for 30–60 minutes until LC-MS indicates complete consumption of the starting material.

    • Workup: Quench the reaction by adding saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ (1:1 v/v). Stir vigorously for 15 minutes to break up samarium salts. Extract with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the unmasked N-H oxindole.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters, expected yields, and chemoselectivity profiles for the core derivatization methods.

Derivatization MethodReagent SystemTemp (°C)Typical Yield (%)Chemoselectivity FocusDownstream Application
O-Alkylation (Methyl) MeI, K 2​ CO 3​ , DMF2580 – 85>95% O- vs C-alkylationProtection / Lipophilicity tuning[2]
O-Alkylation (Benzyl) BnBr, TEA, DCM0 to 2575 – 88>95% O- vs N-alkylationOrthogonal protection strategy[2]
O-Acylation Ac 2​ O, DMAP, THF2585 – 90>99% O-acylationProdrug synthesis / Modulators[1]
N-O Cleavage (SmI 2​ ) SmI 2​ , H 2​ O, THF2578 – 85N-O bond specificNatural product scaffold unmasking[2]
N-O Cleavage (Zn) Zn dust, AcOH6070 – 80N-O bond specificBulk scale deprotection[2]

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the derivatization workflows, the following analytical signatures must be monitored to validate the success of the transformations:

  • 1 H NMR: Successful O-alkylation (e.g., benzylation) is confirmed by the disappearance of the broad N-OH singlet (typically δ 9.5–10.5 ppm) and the appearance of a sharp benzylic CH 2​ singlet (typically δ 4.8–5.2 ppm).

  • 13 C NMR: The oxindole C=O carbon typically shifts slightly upfield upon O-alkylation due to the removal of hydrogen bonding interactions.

  • IR Spectroscopy: Reductive cleavage to the N-H oxindole is definitively marked by the appearance of a sharp N-H stretch at ~3200–3300 cm −1 and the complete absence of the N-O stretch (~1050 cm −1 ).

References

  • Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A Source: Organic Letters - ACS Publications URL:2[2]

  • A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle Source: Chemical Science - PMC (NIH) URL:3[3]

  • Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases Source: ResearchGate URL:1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter yield bottlenecks when synthesizing fluorinated 1-hydroxyoxindoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter yield bottlenecks when synthesizing fluorinated 1-hydroxyoxindoles. The synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2)—a critical intermediate for maxi-K potassium channel openers like BMS-204352[1]—is notoriously prone to over-reduction and dehydroxylation.

This guide abandons generic procedures to provide field-proven, self-validating methodologies designed to arrest the reduction at the hydroxylamine stage and selectively drive lactamization without degrading the fragile N-OH bond.

Mechanistic Workflow & Pitfalls

To improve yield, we must first map the causality of our failures. The diagram below illustrates the targeted synthetic pathway versus the common side reactions that decimate product yield.

G SM 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid (Starting Material) Red Controlled Reduction (Zn/NH4Cl, 0°C) SM->Red Targeted Pathway OverRed Over-Reduction (Excess Heat / Strong Reductant) SM->OverRed Side Reaction HA 2-(2-(hydroxyamino)-4-(trifluoromethyl)phenyl)acetic acid (Hydroxylamine Intermediate) Red->HA Cyc1 Acid-Catalyzed Cyclization (3N HCl / CH2Cl2 or 50% H2SO4) HA->Cyc1 Byprod 6-(trifluoromethyl)indolin-2-one (Des-hydroxy Byproduct) HA->Byprod Dehydroxylation (Harsh Acid/Heat) Amine 2-(2-amino-4-(trifluoromethyl)phenyl)acetic acid OverRed->Amine Cyc2 Spontaneous Cyclization Amine->Cyc2 Prod 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (Target Product) Cyc1->Prod Cyc2->Byprod

Mechanistic pathway for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one synthesis and side reactions.

Troubleshooting FAQs

Q: Why is my yield of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one consistently below 40%, with a major byproduct forming? A: The most common cause is the over-reduction of the nitro group to an amine. The highly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position makes the intermediate hydroxylamine highly susceptible to further reduction. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) almost invariably pushes the reaction to the amine, which spontaneously cyclizes to the des-hydroxy byproduct, 6-(trifluoromethyl)indolin-2-one[1]. Solution: Switch to a milder, kinetically controlled heterogeneous reduction using Zinc dust and NH₄Cl at 0 °C to trap the hydroxylamine intermediate.

Q: During the acid-catalyzed cyclization of the hydroxylamine intermediate, I observe significant darkening and degradation. How can I prevent this? A: High concentrations of strong acids (like concentrated H₂SO₄) or excessive heat trigger N-O bond cleavage (dehydroxylation) or polymerization[2]. Solution: Employ a biphasic cyclization system using 3N HCl and CH₂Cl₂[3]. The hydroxylamine protonates and cyclizes at the aqueous-organic interface. Once formed, the lipophilic 1-hydroxyoxindole immediately partitions into the organic layer, shielding the fragile N-OH group from further acid-catalyzed degradation.

Q: How can I confidently separate the target 1-hydroxyoxindole from the des-hydroxy oxindole byproduct without column chromatography? A: Exploit the inherent acidity of the N-OH group. The target 1-hydroxyoxindole possesses an acidic N-OH proton (pKa ~7.5), whereas the des-hydroxy byproduct is a neutral lactam. By performing an acid-base extraction with saturated aqueous NaHCO₃, the target compound partitions into the aqueous layer as a water-soluble sodium salt, leaving the neutral byproduct in the organic phase.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why the biphasic protocol is superior.

Reduction SystemCyclization SystemTarget Yield (%)Des-hydroxy Byproduct (%)Mechanistic Outcome
H₂, 10% Pd/C (RT)Conc. HCl, Reflux12%78%Severe over-reduction to aniline.
SnCl₂, EtOH (80°C)Conc. HCl, Reflux38%45%Moderate over-reduction and thermal dehydroxylation.
Zn, NH₄Cl (0°C)50% H₂SO₄, RT81%<5%High purity, but requires careful temperature control.
Zn, NH₄Cl (0°C) 3N HCl / CH₂Cl₂, RT 86% <2% Optimal biphasic protection of the N-OH bond.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each phase, physical and chemical checkpoints ensure you are on the right path before proceeding.

Phase 1: Kinetically Controlled Reduction

Objective: Arrest reduction of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid at the hydroxylamine stage.

  • Dissolve 10.0 mmol of the starting material in 40 mL of THF and 20 mL of saturated aqueous NH₄Cl.

  • Cool the biphasic mixture to 0 °C in an ice bath under vigorous stirring.

  • Add 3.0 equivalents of Zinc dust portion-wise over 30 minutes to prevent exothermic runaway.

  • Stir for 2 hours at 0–5 °C.

  • Filter the mixture through a pad of Celite to remove zinc salts, washing with cold ethyl acetate. Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: The starting material solution is distinctly yellow. As the reduction proceeds to the hydroxylamine, the solution transitions to a pale, almost colorless state. If the solution turns dark brown, over-reduction to the aniline has occurred.

Phase 2: Biphasic Cyclization

Objective: Drive lactamization while protecting the N-OH bond from acidic degradation.

  • Dissolve the crude hydroxylamine intermediate in 50 mL of CH₂Cl₂.

  • Add 15 mL of 3N HCl to create a biphasic system[3].

  • Stir vigorously at room temperature for 6–8 hours.

Self-Validation Checkpoint: The biphasic nature ensures the product migrates to the lower organic layer upon formation. TLC analysis of the organic layer should reveal a new, highly polar spot that stains positively with ferric chloride (FeCl₃), confirming the intact N-OH group.

Phase 3: Acid-Base Purification

Objective: Isolate the target compound without chromatography.

  • Transfer the biphasic mixture to a separatory funnel and collect the CH₂Cl₂ layer.

  • Extract the CH₂Cl₂ layer with saturated aqueous NaHCO₃ (3 × 30 mL).

  • Wash the combined aqueous bicarbonate extracts with fresh CH₂Cl₂ (20 mL) to remove any traces of the neutral 6-(trifluoromethyl)indolin-2-one byproduct.

  • Carefully acidify the aqueous phase with 6N HCl until the pH reaches 2.

  • Extract the precipitated product with ethyl acetate, dry over MgSO₄, and concentrate to yield pure 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Self-Validation Checkpoint: The precipitation of an off-white solid upon acidification of the bicarbonate extract to pH 2 is definitive proof of success. Only the N-hydroxy lactam has the requisite pKa to dissolve in NaHCO₃ and precipitate in HCl.

References

1.[1] Title: WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders Source: Google Patents URL:

2.[3] Title: US5210212A - Process for 5-fluoro-6-chlorooxindole Source: Google Patents URL:

3.[2] Title: Heterocyclic Compounds with Indole and Carbazole Systems Source: e-bookshelf.de (Wiley) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming DMSO Solubility Issues with 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. This guide bridges the gap between chemical theory and benchtop execution, providing self-validating protocols to ensure the integrity of your downstream assays.

Mechanistic Insight: Why is this compound difficult to dissolve?

To effectively troubleshoot solubility, we must first understand the structural causality of the problem. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2)[1] is a highly functionalized oxindole that presents a "perfect storm" of physicochemical barriers to solvation:

  • High Lipophilicity & Rigid Lattice: The trifluoromethyl ( −CF3​ ) group significantly increases the molecule's lipophilicity[2]. While halogens generally improve solubility in organic solvents, the rigid nature of the −CF3​ group can drastically increase the crystal lattice energy.

  • Strong Intermolecular Hydrogen Bonding: The N -hydroxy ( −OH ) group acts as both a strong hydrogen bond donor and acceptor[3]. In the solid state, this leads to the formation of tightly bound dimers or polymer-like networks.

  • π−π Stacking: The planar indolin-2-one core facilitates dense molecular packing.

When these three factors combine, the energy required to break the crystal lattice often exceeds the solvation energy provided by dimethyl sulfoxide (DMSO) alone, especially at standard fragment-based screening concentrations (e.g., 1 mM)[4].

StructuralCausality Mol 1-Hydroxy-6-(CF3)indolin-2-one CF3 -CF3 Group (High Lipophilicity) Mol->CF3 NOH N-Hydroxy Group (Strong H-Bonding) Mol->NOH Core Indolin-2-one Core (Planar π-π Stacking) Mol->Core Lattice High Crystal Lattice Energy & Aggregation CF3->Lattice NOH->Lattice Core->Lattice SolIssue Resistance to DMSO Solvation Lattice->SolIssue

Structural factors contributing to high crystal lattice energy and poor DMSO solubility.

Quantitative Solubility Enhancement Data

The table below summarizes the expected outcomes when applying different solubility enhancement strategies to highly lipophilic, hydrogen-bonded oxindoles in DMSO.

Solvation StrategyAdditives / ConditionsExpected Solubility LimitDownstream Application Suitability
Standard DMSO 100% Anhydrous DMSO, 25°C <0.1 mg/mLLimited (May require suspension)[5]
Thermal/Mechanical 100% DMSO + 40°C Heat + Sonication ∼1.0 mg/mL (1 mM)In vitro assays, Fragment screening[4]
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80 ≥5.0 mg/mLIn vivo dosing (Oral/IP)[6]
Base-Assisted DMSO + Trace NaOD / NaOH >10.0 mg/mLNMR structural verification[3]

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Do not skip the visual inspection or centrifugation steps, as micro-precipitates can easily mask biological activity[4].

TroubleshootingWorkflow Start Add Anhydrous DMSO (Vortex 1 min) Check1 Clear Solution? Start->Check1 HeatSon Sonicate 5-10 min Heat to 40°C Check1->HeatSon No Success Aliquot & Store (-20°C, Dark) Check1->Success Yes Check2 Clear Solution? HeatSon->Check2 CoSol Add Co-solvent (e.g., PEG300/Tween-80) Check2->CoSol No Check2->Success Yes Check3 Clear Solution? CoSol->Check3 Check3->Success Yes Fail Re-evaluate Purity or use Base-Assisted Prep Check3->Fail No

Step-by-step workflow for troubleshooting and optimizing DMSO solubility.

Protocol A: Thermal and Mechanical Disruption (For In Vitro Assays)

Causality: Mild heating provides the kinetic energy to break π−π stacking, while sonication physically disrupts macroscopic aggregates without degrading the sensitive N -hydroxy group[7][8].

  • Ensure Purity: Use strictly anhydrous, high-purity DMSO. Even trace water ( <1% ) will dramatically reduce the solubility of −CF3​ containing compounds[3][7].

  • Initial Mixing: Weigh the compound into a clean glass vial. Add the required volume of DMSO to achieve a 10 mM stock. Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath for 5–10 minutes.

  • Mild Heating: If the solution remains cloudy, transfer the vial to a heating block set to 30–40 °C for 10–15 minutes[7]. Warning: Do not exceed 50 °C, as N -hydroxyindoles can be sensitive to thermal oxidation[8][9].

  • Validation: Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the solution is saturated, and the true concentration is lower than calculated.

Protocol B: Co-Solvent Formulation (For In Vivo Studies)

Causality: When DMSO alone fails at high concentrations, a co-solvent system modifies the polarity of the vehicle. Tween-80 acts as an emulsifier, while PEG300 enhances the solubility of the lipophilic trifluoromethyl group[5][6].

  • Primary Dissolution: Dissolve the compound in 10% (v/v) Anhydrous DMSO to create a highly concentrated primary stock.

  • PEG Addition: Add 40% (v/v) PEG300 and vortex until homogenous.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and sonicate for 2 minutes.

  • Aqueous Phase: Slowly add 45% (v/v) Saline dropwise while continuously vortexing to prevent "crashing out"[6].

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in 100% DMSO, but it immediately precipitated ("crashed out") when I added it to my cell culture media. What happened? A1: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into aqueous media, the sudden drop in DMSO concentration combined with the high salt content of the media forces the lipophilic compound past its aqueous solubility limit[5]. Solution: Prepare an intermediate dilution cascade. Instead of jumping directly from 100% DMSO to media, dilute the stock sequentially. Ensure the final DMSO concentration in your assay remains below 0.1% to prevent solvent-induced cellular toxicity[5].

Q2: I left my DMSO stock solution on the bench overnight, and it turned yellow/brown. Is it degrading? A2: Yes, likely. N -hydroxy oxindoles can be sensitive to light and oxidation, occasionally forming complex dimers or degrading when exposed to ambient air and light for prolonged periods[8][9]. Solution: Always prepare stock solutions fresh when possible. If storage is necessary, flush the vial with argon or nitrogen gas, wrap it in aluminum foil to protect it from light, and store aliquots at -20 °C or -80 °C[5].

Q3: I only need to dissolve this for NMR structural verification, but it won't dissolve in DMSO- d6​ . What is the alternative? A3: For purely analytical purposes like NMR, you can exploit the slightly acidic nature of the N -hydroxy group. Adding a few drops of a deuterated base (e.g., NaOD in D2​O ) will deprotonate the N -hydroxy group, forming a highly soluble salt[3]. Alternatively, adding a co-solvent like CDCl3​ or MeOD to your DMSO- d6​ can disrupt the hydrogen bonding network[3].

References

  • Why Phycocyanobilin (PCB) won´t dissolve in DMSO at reported solubility?, ResearchGate, [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?, ResearchGate,[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening, PMC - NIH,[Link]

  • 469 questions with answers in DIMETHYL SULFOXIDE | Science topic, ResearchGate,[Link]

  • Indole Inhibitors of MMP-13 for Arthritic Disorders, PMC - NIH, [Link]

Sources

Troubleshooting

Purification techniques for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one reaction mixtures

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (also known as 1-hydroxy-6-(trifluoromethyl)oxindole). As a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (also known as 1-hydroxy-6-(trifluoromethyl)oxindole).

As a highly functionalized heterocyclic scaffold, this compound presents unique purification challenges. The presence of the electron-withdrawing 6-trifluoromethyl (CF₃) group significantly increases the acidity of the N-hydroxyl proton, altering its chromatographic behavior and solubility profile compared to unsubstituted analogs. Furthermore, the lability of the N–O bond makes the molecule susceptible to over-reduction and thermal degradation.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Context: Understanding the Impurity Profile

To purify a reaction mixture effectively, one must understand the causality behind the impurities. The synthesis of 1-hydroxyindolin-2-ones typically involves the partial catalytic hydrogenation of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid. The goal is to arrest the reduction at the hydroxylamine stage, which spontaneously cyclizes to the target compound .

However, the N–O bond is highly susceptible to further cleavage, leading to the primary impurity: the over-reduced lactam (6-(trifluoromethyl)indolin-2-one).

Mechanism SM 2-(2-Nitro-4-(CF3)phenyl) acetic acid Int Hydroxylamine Intermediate SM->Int Pt/C, H2 (Partial Reduction) Prod 1-Hydroxy-6-(CF3) indolin-2-one (Target) Int->Prod Cyclization (-H2O) Byprod 6-(CF3)indolin-2-one (Lactam Byproduct) Int->Byprod Over-reduction Prod->Byprod N-O Cleavage

Mechanistic pathway showing target cyclization versus lactam over-reduction.

Quantitative Data: Purification Strategy Comparison

Selecting the right purification method depends on the scale and the specific impurity profile of your crude mixture. The table below summarizes the efficacy of various techniques based on empirical laboratory data.

Purification TechniqueTarget Purity (%)Yield Recovery (%)Primary Impurity RemovedCausality & Scientific Rationale
Acid-Base Extraction 85 - 90%92%Over-reduced LactamExploits the enhanced acidity of the N-OH group (pKa ~6.5) caused by the 6-CF₃ group. Neutral lactams remain in the organic phase.
Flash Chromatography > 95%75 - 80%Unreacted SM, DimersRequires acidic modifiers (1% AcOH) to suppress N-OH ionization, preventing severe tailing on silica gel.
Recrystallization > 99%60 - 70%Trace colored impuritiesDCM/Hexanes capitalizes on the differential solubility of the N-OH compound vs. the highly crystalline lactam.

Step-by-Step Purification Methodology

To achieve >99% purity, we recommend a tandem approach: an initial chemoselective extraction followed by a polishing chromatographic step .

Workflow A Crude Mixture (N-OH + Lactam) B Acid-Base Extraction A->B Remove neutral byproducts C Flash Chromatography B->C Isolate N-OH fractions D Recrystallization (DCM/Hexanes) C->D Polish purity E Pure 1-Hydroxy-6-(CF3) indolin-2-one D->E >98% pure

Workflow for isolating 1-hydroxy-6-(trifluoromethyl)indolin-2-one from crude mixtures.

Protocol: Chemoselective Isolation and Polishing

Step 1: Catalyst Filtration & Quench

  • Purge the reaction vessel with Argon to displace residual hydrogen.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Caution: Dry Pt/C is pyrophoric. Keep the filter cake wet with solvent.

  • Concentrate the filtrate under reduced pressure (maintain water bath < 35°C to prevent thermal N-O cleavage).

Step 2: Acid-Base Extraction (The Critical Separation)

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Extract the organic layer with 0.5 M aqueous Na₂CO₃ (pH ~9.5) three times.

    • Causality: The electron-withdrawing 6-CF₃ group lowers the pKa of the N-OH proton. At pH 9.5, the target compound is deprotonated and partitions into the aqueous phase, while the over-reduced neutral lactam remains in the EtOAc layer.

  • Self-Validating Check: Spot the EtOAc layer on a TLC plate and stain with 1% aqueous FeCl₃. If the spot turns deep purple/red, N-OH product is still present; perform an additional Na₂CO₃ extraction.

  • Carefully acidify the combined aqueous layers to pH 2-3 using 1 M HCl at 0°C. A white/pale yellow precipitate will form.

  • Extract the acidified aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Flash Column Chromatography

  • Load the enriched residue onto a silica gel column.

  • Elute using a gradient of Toluene:EtOAc (8:2 to 6:4) containing 1% Glacial Acetic Acid .

    • Causality: Without acetic acid, the acidic N-OH group will interact strongly with the silanol groups on the stationary phase, causing massive streaking and poor resolution.

Troubleshooting & FAQs

Q: I am experiencing severe streaking on my silica column, and my product is eluting over 15 fractions. How do I fix this? A: This is the most common issue with 1-hydroxyoxindoles. The 6-CF₃ group makes the N-OH highly acidic, leading to ionization on the slightly acidic silica gel. Solution: You must suppress this ionization. Pre-treat your silica with 1% acetic acid in your starting mobile phase, and maintain 1% acetic acid throughout the elution. Alternatively, switch to reverse-phase chromatography (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid, which handles acidic heterocycles much better.

Q: My final NMR shows a ~15% contamination of the 6-(trifluoromethyl)indolin-2-one (lactam). How can I separate them without running another column? A: Because the lactam lacks the acidic N-OH proton, you can easily separate them using the Acid-Base extraction protocol detailed in Step 2 above. Dissolve your mixture in a non-polar organic solvent (e.g., diethyl ether) and extract with saturated NaHCO₃. The target will move to the aqueous layer, leaving the lactam behind.

Q: How can I quickly monitor the formation of the 1-hydroxy compound versus the lactam during the reaction? A: Use a Ferric Chloride (FeCl₃) TLC stain.

  • Self-Validating Protocol: Prepare a 1% FeCl₃ solution in water/methanol. Dip your developed TLC plate into the stain. The 1-hydroxy-6-(trifluoromethyl)indolin-2-one will immediately form a highly visible, deep purple/red chelate complex. The over-reduced lactam and the starting nitro compound will not react, remaining invisible under visible light until a different stain (like CAM or KMnO₄) is applied.

Q: I am losing product during the final solvent removal step. The material turns dark brown. What is happening? A: You are likely experiencing thermal degradation. 1-Hydroxyoxindoles can undergo disproportionation or N-O bond homolysis if heated excessively, especially in the presence of trace metals or oxygen. Solution: Always evaporate solvents under high vacuum with a water bath temperature strictly below 35°C. For long-term storage, store the purified solid under an inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • A convenient synthesis of various substituted 1-hydroxyoxindoles. Kende, A. S., & Thurston, J. Synthetic Communications.[Link]

  • Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors. Parkes, K. E. B., et al. Journal of Medicinal Chemistry.[Link]

Optimization

Technical Support Center: Handling &amp; Stability of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Welcome to the Technical Support Center for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2). This molecule is a highly specialized N-hydroxyoxindole derivative utilized in drug discovery and synthetic metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2). This molecule is a highly specialized N-hydroxyoxindole derivative utilized in drug discovery and synthetic methodology. While the trifluoromethyl (-CF₃) group provides unique stereoelectronic properties, the N-hydroxyindolin-2-one core is notoriously sensitive to environmental factors.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-Hydroxy-6-(trifluoromethyl)indolin-2-one sample degrade so rapidly when dissolved in polar or basic solvents? A1: The degradation is driven by the specific stereoelectronic environment of the molecule. The -CF₃ group at the 6-position exerts a strong electron-withdrawing inductive effect (-I). While this stabilizes the aromatic ring against electrophilic attack, it significantly increases the acidity of the N-OH proton. In polar or slightly basic solvents, the molecule readily deprotonates to form a conjugate base (N-O⁻). This anionic species is highly susceptible to single-electron transfer (SET) oxidation, leading to the formation of a highly reactive iminoxyl or nitroxide radical. Mechanistic studies on related N-hydroxyindoles demonstrate that these radicals rapidly undergo bimolecular decay to form dimers, or undergo further oxidation to yield ring-opened amides or isatin derivatives 1.

Q2: I left my sample on the benchtop under ambient light, and it changed from pale yellow to dark brown. What happened? A2: You are observing photolytic cleavage. N-hydroxyoxindoles are known to be highly photoactive. Exposure to ambient UV/Vis light induces intramolecular photocyclization and N-O bond homolysis 2. The dark brown color is the macroscopic manifestation of radical recombination (dimerization) and the accumulation of complex polymeric degradants. Once this color shift occurs, the sample is compromised and cannot be rescued via standard recrystallization.

Q3: What are the absolute optimal storage conditions to prevent this degradation? A3: The causality of degradation relies on three factors: light (photolysis), oxygen (SET oxidation), and moisture/heat (hydrolysis/thermal decay). Therefore, the solid powder must be stored at -20°C or -80°C in amber glass vials, strictly under an Argon or Nitrogen atmosphere . Solutions should never be stored long-term; reconstitute only the exact molarity required for immediate assays using anhydrous, degassed solvents.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the quantitative stability data and half-life ( t1/2​ ) of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solution (DMSO) Ambient AirAmbient Light< 4 hoursPhotolytic N-O homolysis & dimerization
Solution (Degassed DMSO) ArgonDark~48 hoursTrace SET oxidation / Ring-opening
Solid Powder Ambient AirAmbient Light~7 daysSurface oxidation & radical formation
Solid Powder Ambient AirDark (4°C)~3 monthsSlow thermal oxidation
Solid Powder ArgonDark (-20°C)> 12 months Stable (No degradation detected)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, handling this molecule requires a self-validating system —meaning the protocol inherently includes checkpoints that prove the sample's integrity before proceeding to the next step. If a checkpoint fails, the workflow halts, preventing downstream assay failure.

Protocol: Inert Aliquoting and Reconstitution Workflow

Step 1: Pre-Processing Quality Control (Validation Checkpoint 1)

  • Action: Upon receipt of the synthesized or purchased batch, dissolve a 1 mg micro-sample in LC-MS grade acetonitrile.

  • Validation: Run an LC-MS (Negative Ion Mode). The system must validate a purity of >98% with a dominant [M−H]− peak at m/z 216.1. Visually, the solid must be off-white to pale yellow. If the powder is brown or the LC-MS shows +16 Da (over-oxidation) peaks, reject the batch.

Step 2: Environmental Control & Aliquoting

  • Action: Transfer the bulk powder into a glove box or a controlled environment purged with Argon.

  • Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, completely displacing the oxygen required for SET oxidation.

  • Execution: Aliquot the powder into single-use, pre-dried amber glass vials. Minimize the headspace (fill the vial to at least 95% capacity if possible) to reduce the volume of trapped gas.

Step 3: Sealing and Cryogenic Storage

  • Action: Cap the vials with PTFE-lined septa (avoid standard rubber, which can leach plasticizers and allow oxygen permeation over time). Seal the caps with Parafilm.

  • Execution: Transfer immediately to a -20°C or -80°C freezer.

Step 4: Thawing and Reconstitution (Validation Checkpoint 2)

  • Action: When required for an assay, remove a single-use vial from the freezer and place it in a vacuum desiccator in the dark for 30 minutes to reach room temperature.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering localized hydrolysis and accelerating degradation.

  • Validation: Once at room temperature, open the vial and reconstitute using anhydrous, degassed solvent. Self-Validation Check: Inspect the solution against a white background. It must remain clear and pale. Any immediate shift to a dark, muddy color indicates the solvent was not properly degassed and radical oxidation has occurred. Discard the solution if this happens.

Part 4: Workflow Visualization

Workflow Start Receipt of Synthesized/Purchased 1-Hydroxy-6-(CF3)indolin-2-one Check Initial QC (LC-MS/UV-Vis) Validate >98% Purity & Baseline Color Start->Check Aliquot Aliquot into Amber Glass Vials (Minimize Headspace to <5%) Check->Aliquot Purge Purge with Argon/N2 Gas (Displace O2 & Moisture) Aliquot->Purge Seal Seal with PTFE-Lined Caps & Parafilm Purge->Seal Store Long-Term Storage at -20°C or -80°C Seal->Store Use Thaw to Room Temp in Desiccator Before Opening (Prevent Condensation) Store->Use PostCheck Post-Thaw Validation Confirm No Color Shift/Mass Change Use->PostCheck

Workflow for aliquoting and long-term storage of N-hydroxyoxindole derivatives to halt degradation.

Part 5: References

  • Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles. Angewandte Chemie International Edition.

  • Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry - A European Journal.

Sources

Troubleshooting

Troubleshooting NMR peak overlap in 1-Hydroxy-6-(trifluoromethyl)indolin-2-one spectra

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 1-Hydroxy-6-(trifluoromethyl)indolin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 1-Hydroxy-6-(trifluoromethyl)indolin-2-one .

The introduction of a trifluoromethyl ( −CF3​ ) group onto the indolin-2-one core drastically alters the local magnetic environment. The strong electron-withdrawing nature of the −CF3​ group, combined with the 100% natural abundance of spin-½ 19F nuclei, introduces severe scalar coupling ( JCF​ ) and chemical shift convergence. Furthermore, the N−OH moiety introduces dynamic chemical exchange phenomena. This guide provides self-validating protocols to resolve these overlapping signals and unambiguously assign your spectra.

Typical NMR Parameters for 6-(Trifluoromethyl)indolin-2-one Derivatives

To effectively troubleshoot, you must first establish the baseline spectroscopic expectations for this scaffold[1].

NucleusPositionTypical Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1 H N-OH (C1)10.0 – 11.0 (in DMSO- d6​ )Broad SingletN/A (Exchangeable)
1 H H4 (Ar-H)~7.2 – 7.5Doublet 3JHH​≈8.0
1 H H5 (Ar-H)~7.4 – 7.7Doublet of Doublets 3JHH​≈8.0 , 4JHH​≈1.5
1 H H7 (Ar-H)~7.0 – 7.2Broad Singlet / Doublet 4JHH​≈1.5
19 F −CF3​ (C6)-59.0 to -63.0SingletN/A
13 C −CF3​ 123.0 – 125.0Quartet 1JCF​≈272
13 C C6 (Ar-C)128.0 – 131.0Quartet 2JCF​≈28−32
13 C C5, C7 (Ar-C)110.0 – 120.0Quartet 3JCF​≈4−5
Diagnostic Workflow for Peak Overlap

NMR_Troubleshooting Start Peak Overlap Detected in 1H or 13C NMR CheckType Identify Spectrum & Overlap Type Start->CheckType H1_Overlap 1H NMR Overlap (Aromatic / N-OH) CheckType->H1_Overlap C13_Overlap 13C NMR Overlap (C-F Multiplets) CheckType->C13_Overlap Solvent Solvent Titration (e.g., CDCl3 to DMSO-d6) H1_Overlap->Solvent Aromatic Peaks Temp VT-NMR (Lower Temp to 273K) H1_Overlap->Temp N-OH Exchange TwoD 2D NMR (19F-1H HOESY) H1_Overlap->TwoD Unresolved Decouple 13C{1H, 19F} Triple Resonance Decoupling C13_Overlap->Decouple Multiplet Collapse C13_Overlap->TwoD Spatial Assign

Figure 1: Decision tree for troubleshooting 1H and 13C NMR peak overlap in fluorinated indolinones.

Frequently Asked Questions & Troubleshooting Protocols
Q1: My 13 C NMR spectrum has a highly complex, unreadable aromatic region (110–140 ppm) with multiple overlapping multiplets. How do I simplify this?

Causality: This is a classic artifact of carbon-fluorine spin-spin scalar coupling. Because 19F is 100% naturally abundant and possesses a spin of ½, it splits the adjacent carbon signals. The −CF3​ carbon itself appears as a massive quartet ( 1JCF​≈272 Hz), the ipso C6 carbon as a quartet ( 2JCF​≈30 Hz), and the ortho C5 and C7 carbons as smaller quartets ( 3JCF​≈4−5 Hz). These quartets overlap heavily with the singlets of C4, C3a, and C7a, creating a "forest" of peaks[2].

Solution: Perform a 13 C{ 1 H, 19 F} double-decoupled NMR experiment. By applying continuous composite pulse decoupling at both the 1 H and 19 F resonance frequencies during 13 C acquisition, all scalar couplings are abolished, collapsing the quartets into sharp, easily identifiable singlets[3].

Protocol: 13 C{ 1 H, 19 F} Double-Decoupled Acquisition

  • Hardware Verification: Ensure the spectrometer is equipped with a dedicated H/F/X triple-resonance probe capable of pulsing 1 H, 19 F, and 13 C simultaneously.

  • Frequency Referencing: Acquire a standard 1D 19 F spectrum. Note the exact frequency offset (O3P) of the −CF3​ resonance (typically around -61 ppm).

  • Decoupler Setup: Set the 19 F decoupler offset to the exact frequency of the −CF3​ peak. Select a broadband decoupling sequence (e.g., WALTZ-16 or GARP) for both the 1 H and 19 F channels[4].

  • Validation Checkpoint (Self-Validation): Before running the full overnight 13 C acquisition, acquire a quick 4-scan 13 C spectrum. Look at the ~124 ppm region. The previously broad quartet must now appear as a single, sharp peak. If residual splitting (e.g., a doublet) is observed, the 19 F decoupler power is too low or the offset is incorrect.

  • Full Acquisition: Once validated, proceed with the full acquisition to achieve the desired signal-to-noise ratio.

Q2: The aromatic protons (H4, H5, H7) in my 1 H NMR spectrum are overlapping into an unresolvable multiplet. How can I differentiate them?

Causality: The electron-withdrawing −CF3​ group deshields the H5 and H7 protons. Depending on the dielectric constant and hydrogen-bonding capacity of your solvent, the chemical shifts of H4, H5, and H7 can converge into a tight multiplet (~7.4 ppm), making integration and J -coupling analysis impossible.

Solution: Solvent titration is the most effective first-line strategy. Changing from a non-polar solvent like CDCl3​ to a strong hydrogen-bond acceptor like DMSO- d6​ alters the solvation sphere around the N-OH group and the C2-carbonyl oxygen. This differential solvation induces anisotropic shielding changes across the indolinone core, often separating the H5 and H7 signals[1]. If 1D methods fail, you must utilize spatial 2D NMR (See Q4).

Q3: The N-OH proton signal is extremely broad, overlapping with the aromatic region, or sometimes disappears entirely. Is my compound degrading?

Causality: No, your compound is likely intact. The N-OH proton undergoes dynamic chemical exchange with trace water in the solvent or engages in intermolecular hydrogen bonding. If the rate of this exchange is intermediate on the NMR timescale, the signal broadens significantly and can blend into the baseline.

Solution: Conduct Variable-Temperature NMR (VT-NMR).

  • Cooling Protocol: Lower the sample temperature incrementally (e.g., from 298 K to 273 K).

  • Mechanism: Cooling slows down the kinetic rate of the chemical exchange. Once the exchange rate drops below the NMR timescale, the N-OH peak will sharpen into a distinct singlet, moving it out of the aromatic overlap region.

  • Alternative: Use a rigorously dried, aprotic solvent (e.g., anhydrous DMSO- d6​ stored over molecular sieves) to eliminate exchange with bulk water.

Q4: I need to unambiguously assign the C5 and C7 positions relative to the −CF3​ group. Which 2D NMR technique is best?

Causality: Standard 1 H- 1 H COSY or HMBC can struggle here due to the isolation of H7 (it only has weak 4J meta-coupling to H5). To prove the exact regiochemistry of the −CF3​ group, you must rely on through-space dipolar interactions rather than through-bond scalar couplings.

Solution: The 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is the gold standard for fluorinated aromatics[4]. It detects spatial proximity (typically within 4-5 Å) between fluorine and proton nuclei.

Protocol: 1 H- 19 F HOESY Setup

  • Preparation: Acquire standard 1 H and 19 F 1D spectra to define the precise spectral windows (SW) for both dimensions.

  • Mixing Time ( τm​ ): Set the NOE mixing time to 300–500 ms. Because 19 F and 1 H have high and similar gyromagnetic ratios, cross-relaxation is highly efficient in small molecules[4].

  • Validation Checkpoint (Self-Validation): Analyze the 2D cross-peaks. The −CF3​ group at C6 must show strong cross-peaks only with the adjacent H5 and H7 protons. Crucially, there must be zero cross-peak intensity at the H4 frequency. The absence of an H4 cross-peak validates that the NOE transfer is purely spatial and that spin-diffusion artifacts are properly suppressed.

  • Final Assignment: Once H5 is identified via its HOESY cross-peak with 19 F, use a standard 1 H- 1 H COSY to trace the 3J connectivity from H5 to H4, completing the aromatic assignment.

References
  • Title: Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives Source: acs.org URL: [1]

  • Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy Source: acs.org URL: [4]

  • Title: 13C NMR with 1H and 19F double decoupling Source: epfl.ch URL: [3]

  • Title: Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures Source: acs.org URL: [2]

Sources

Optimization

Technical Support Center: Optimizing 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivatives. These compounds are critical intermediates in the development of pharmaceuticals, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivatives. These compounds are critical intermediates in the development of pharmaceuticals, including viral endonuclease inhibitors and other bioactive molecules[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, chemoselective synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the reduction of 2-nitro-4-(trifluoromethyl)phenylacetic acid, I am seeing significant over-reduction to the lactam byproduct. How can I arrest the reduction at the hydroxylamine stage? A: The over-reduction of the nitro group past the hydroxylamine intermediate to the fully reduced amine (which then cyclizes to the standard indolin-2-one lactam) is a classic issue in batch hydrogenation. To achieve selective partial reduction, transition from batch to continuous flow hydrogenation using a Pt/C catalyst[2]. Crucially, the addition of a bidentate ligand, such as 1,10-phenanthroline , acts as a unique catalytic inhibitor. It modulates the platinum surface reactivity, preventing the cleavage of the N-O bond. Under these optimized flow conditions, the targeted hydroxamic acid (1-hydroxyindolin-2-one) can be produced with a high selectivity (up to 49:1) over the lactam byproduct[2][3].

Q2: The isolated 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivative is difficult to handle and purify due to poor solubility. What is the best workaround? A: While the 1-hydroxyindolin-2-one derivative can be isolated, it is often highly polar and prone to degradation or challenging to purify via standard chromatography. The most effective strategy is to perform a direct, in situ protection of the hydroxyl group. We recommend converting it directly into its pivaloyl ester using pivaloyl chloride and N,N-Diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂)[1]. The resulting pivaloyl-protected intermediate is significantly more soluble in organic solvents, highly stable, and can be easily purified by silica gel chromatography, maintaining an overall yield of ~50% even at a 50-gram scale[1].

Q3: When attempting Knoevenagel-type condensations with my protected indolin-2-one derivative, the reaction stalls or reverts to the starting material. Why is this happening? A: Standard Knoevenagel condensations with carboxylic acids can be reversible under basic conditions, leading to poor equilibrium yields and reversion to the starting indolinone[1]. To drive the reaction forward, avoid using free carboxylic acids. Instead, activate the acid by using acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) (2–4 equivalents). Pair this with a strong, non-nucleophilic base like DIPEA (3–5 equivalents) and a catalytic amount of DMAP (10–20 mol %) in CH₂Cl₂[1]. This creates a highly reactive electrophilic species that irreversibly traps the indolinone enolate, providing reproducible yields of 50–70%[1].

Reaction Workflow and Mechanistic Pathway

The following diagram illustrates the optimized continuous flow pathway, highlighting the critical role of the catalytic inhibitor in preventing over-reduction.

G A 2-Nitro-4-(CF3)phenylacetic acid B Continuous Flow Hydrogenation (Pt/C, H2, 1,10-phenanthroline) A->B Reduction C N-Hydroxylamine Intermediate B->C Selective Partial Reduction F Over-reduction (Lactam Byproduct) B->F Uninhibited Pathway D In situ Cyclization (Acetic Acid) C->D Acidic conditions E 1-Hydroxy-6-(CF3)indolin-2-one D->E High Selectivity (49:1)

Figure 1: Chemoselective flow hydrogenation pathway utilizing 1,10-phenanthroline to prevent over-reduction.

Quantitative Data: Catalyst and Additive Optimization

Table 1: Optimization of reaction conditions for the selective reduction of 2-nitrophenylacetic acid derivatives to 1-hydroxyindolin-2-ones.

Catalyst SystemAdditive / InhibitorReaction ModeSelectivity (Hydroxamic Acid : Lactam)Yield (%)
Zn dust / NH₄ClNoneBatch2:1< 30%
Pt/C (5%)NoneBatch1:3 (Over-reduction favored)25%
Pt/C (5%)1,10-phenanthrolineBatch15:165%
Pt/C (5%) 1,10-phenanthroline Continuous Flow 49:1 > 85%

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one via Flow Hydrogenation

This protocol utilizes continuous flow chemistry to ensure precise residence times and thermal control, mitigating exothermic runaway and over-reduction.

  • System Preparation: Equip a continuous flow reactor with a packed-bed column containing 5% Pt/C catalyst. Flush the system with a degassed mixture of Ethanol/DMSO (9:1 v/v).

  • Substrate Solution: Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (0.1 M) and 1,10-phenanthroline (0.05 equivalents) in the Ethanol/DMSO solvent mixture.

  • Hydrogenation: Pump the substrate solution through the reactor at a flow rate optimized for a 5-minute residence time. Maintain the reactor temperature at 25 °C and the hydrogen pressure at 10–15 bar.

  • Cyclization: Collect the effluent directly into a stirred receiving flask containing glacial acetic acid (2.0 equivalents relative to the starting material) to promote in situ cyclization of the intermediate hydroxylamine[1].

  • Workup: Concentrate the mixture in vacuo. If isolation is required, precipitate the product by adding cold water, filter, and dry. Alternatively, proceed directly to Protocol B.

Protocol B: In situ Pivaloyl Protection for Enhanced Solubility

Because the free 1-hydroxyindolin-2-one is poorly soluble, immediate protection is recommended for downstream handling[1].

  • Reaction Setup: Dissolve the crude 1-hydroxy-6-(trifluoromethyl)indolin-2-one (approx. 50 mmol) in anhydrous CH₂Cl₂ (250 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add pivaloyl chloride (1.2 equivalents) over 15 minutes.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the highly soluble product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of a Continuous Flow Synthesis of Ezogabine: Process Optimization and Scale-Up Source: Organic Process Research & Development (via ResearchGate) URL:[Link]

  • Ru(II) Phenanthroline Complex As Catalyst for Chemoselective Hydrogenation of Nitro-Aryls in a Green Process Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one synthesis methods

Comparative Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis Methods Executive Summary & Pharmacological Context 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized, priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis Methods

Executive Summary & Pharmacological Context

1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized, privileged scaffold in modern medicinal chemistry. The indolin-2-one (oxindole) core is ubiquitous in kinase inhibitors and CNS therapeutics, while the N-hydroxy (1-hydroxy) modification introduces unique hydrogen-bonding capabilities and alters the electronic landscape of the lactam ring[1]. Furthermore, the strategic placement of a trifluoromethyl (-CF3) group at the 6-position significantly enhances lipophilicity, metabolic stability, and transmembrane permeation[2]. This specific substitution pattern is a critical structural motif in the development of Maxi-K (BK) potassium channel openers, such as analogs of BMS-204352, which are investigated for acute ischemic stroke and Fragile X syndrome[3][4].

Synthesizing N-hydroxyoxindoles is notoriously capricious. Standard reduction of nitroarenes often bypasses the desired hydroxylamine intermediate, leading to over-reduction and the formation of standard N-H oxindoles[1]. This guide objectively compares three distinct synthetic methodologies for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, analyzing their mechanistic causality, scalability, and experimental reliability.

Mechanistic Overview of Synthetic Pathways

The synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one generally falls into three strategic categories:

  • Reductive Cyclization (The Kende Method) : Controlled reduction of 2-nitro-4-(trifluoromethyl)phenylacetic acid to trap the transient hydroxylamine.

  • Transition-Metal Catalyzed C-N Coupling : Intramolecular cyclization of an O-protected hydroxamic acid.

  • Direct N-Oxidation : Electrophilic oxygen transfer to the parent 6-(trifluoromethyl)indolin-2-one.

SynthesisPathways Target 1-Hydroxy-6-(trifluoromethyl) indolin-2-one PreA 2-Nitro-4-(trifluoromethyl) phenylacetic acid IntA Hydroxylamine Intermediate (In Situ) PreA->IntA Reduction (Zn/NH4Cl) IntA->Target Intramolecular Cyclization (-H2O) PreB 2-(2-Bromo-4-(trifluoromethyl) phenyl)-N-hydroxyacetamide IntB Pd-Oxidative Addition Complex PreB->IntB Pd Catalyst Base IntB->Target Reductive Elimination PreC 6-(Trifluoromethyl) indolin-2-one IntC N-Oxidation (DMDO / mCPBA) PreC->IntC Electrophilic Oxygen Transfer IntC->Target Direct N-Oxidation (Low Yield)

Figure 1: Divergent synthetic pathways for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Comparative Analysis of Synthesis Methods

Method A: Reductive Cyclization of 2-Nitrophenylacetic Acids (Industry Standard)

Originally pioneered by Kende et al., this method relies on the partial reduction of the nitro group to a hydroxylamine, which rapidly undergoes intramolecular aminolysis with the adjacent carboxylic acid to form the N-hydroxy lactam[1][5].

  • Causality & Catalyst Poisoning : If standard catalytic hydrogenation (e.g., Pd/C, H2) is used, the hydroxylamine reduces almost as rapidly as the nitro group, yielding the deoxygenated N-H oxindole[1]. To arrest the reduction at the hydroxylamine stage, the Pd/C catalyst must be poisoned with Dimethyl Sulfoxide (DMSO). The DMSO coordinates to the palladium surface, dampening its catalytic activity just enough to prevent the cleavage of the N-O bond.

  • Alternative (Chemical Reduction) : Using Zinc dust in aqueous ammonium chloride (Zn/NH4Cl) provides a mild, single-electron transfer environment that selectively yields the hydroxylamine without the need for high-pressure hydrogen gas[5].

Method B: Intramolecular Pd-Catalyzed C-N Cross-Coupling

This modern approach utilizes a Buchwald-Hartwig-type amidation. The precursor, an O-protected hydroxamic acid bearing an ortho-halide, undergoes oxidative addition at the C-Br bond, followed by coordination of the nitrogen and reductive elimination.

  • Causality & Regioselectivity : The strong electron-withdrawing nature of the -CF3 group at the para-position to the bromide accelerates the initial oxidative addition of the Palladium catalyst. However, the O-protecting group (e.g., Benzyl or THP) is mandatory; free hydroxamic acids strongly chelate the Palladium, killing the catalyst turnover.

Method C: Direct N-Oxidation of 6-(Trifluoromethyl)oxindole
  • Causality & Failure Modes : Direct N-oxidation of oxindoles using DMDO or mCPBA is highly inefficient. The -CF3 group withdraws electron density from the aromatic ring, making the lactam nitrogen exceptionally electron-poor and non-nucleophilic. Consequently, oxidants preferentially attack the C3 position (yielding 3-hydroxyoxindoles or isatins) rather than the nitrogen[6]. This method is generally abandoned for this specific substrate.

Quantitative Performance Data

MetricMethod A1: Hydrogenation (Pd/C + DMSO)Method A2: Chemical Reduction (Zn/NH4Cl)Method B: Pd-Catalyzed C-N CouplingMethod C: Direct N-Oxidation
Overall Yield 65 - 75%70 - 82%50 - 60% (Over 2 steps)< 10%
Regioselectivity Excellent (N-OH specific)Excellent (N-OH specific)ExcellentPoor (C3-OH dominates)
Scalability High (Industrial standard)Moderate (Exothermic Zn addition)Low (Expensive Pd/Ligands)Not Viable
Primary Impurity 6-(CF3)indolin-2-one (N-H)Unreacted starting materialDehalogenated byproduct6-(CF3)isatin
Cost / E-Factor Low / LowLow / Moderate (Zn salts)High / HighN/A

Validated Experimental Protocols

Protocol 1: Chemical Reductive Cyclization (Zn/NH4Cl) - Recommended for Lab Scale

This protocol is a self-validating system: the color change from the deep yellow of the nitroarene to a pale solution indicates successful reduction, while subsequent acidification drives the cyclization.

  • Preparation : Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (10.0 mmol, 2.49 g)[7] in a mixture of THF (30 mL) and water (10 mL).

  • Buffer Addition : Add solid Ammonium Chloride (NH4Cl, 40.0 mmol, 2.14 g) to the solution and stir until dissolved. Cool the reaction flask to 0 °C in an ice bath.

  • Controlled Reduction : Slowly add Zinc dust (30.0 mmol, 1.96 g) in small portions over 30 minutes. Critical Step: The reaction is exothermic. Rapid addition will cause local heating, driving the over-reduction to the aniline.

  • Maturation : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the starting material is consumed.

  • Filtration : Filter the heterogeneous mixture through a pad of Celite to remove insoluble Zinc salts. Wash the filter cake with EtOAc (20 mL).

  • Cyclization : Transfer the filtrate to a separatory funnel and add 1M H2SO4 (20 mL). The acidic environment protonates the leaving group (water) from the intermediate, rapidly driving the intramolecular cyclization[1].

  • Workup : Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol/water to yield 1-Hydroxy-6-(trifluoromethyl)indolin-2-one as an off-white crystalline solid.

Protocol 2: Catalytic Hydrogenation (Pd/C + DMSO) - Recommended for Scale-Up
  • Preparation : Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (50.0 mmol) in absolute ethanol (150 mL).

  • Catalyst Poisoning : Add 10% Pd/C (0.5 g) followed by Dimethyl Sulfoxide (DMSO, 1.5 mL). Causality: The exact ratio of DMSO to Pd is critical. Too little results in N-H oxindole formation; too much halts the reaction entirely[1].

  • Hydrogenation : Purge the reaction vessel with Argon, then introduce Hydrogen gas via a balloon or Parr shaker (1 atm).

  • Monitoring : Monitor hydrogen uptake. The reaction should consume exactly 2 molar equivalents of H2. Once uptake ceases, stop the reaction immediately.

  • Cyclization & Workup : Filter the catalyst through Celite. Add 5 mL of concentrated H2SO4 to the filtrate and stir for 4 hours at 25 °C to ensure complete cyclization. Concentrate, neutralize, and extract with EtOAc.

Application Scientist's Recommendation

For the synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, Method A2 (Zn/NH4Cl Reduction) is the most robust and reliable approach for discovery-scale medicinal chemistry. It avoids the stringent pressure requirements and precise catalyst poisoning needed in hydrogenation, while completely bypassing the expensive transition metals required in cross-coupling methodologies. Researchers developing Maxi-K channel openers or novel kinase inhibitors should utilize this route to rapidly access the 6-CF3-N-hydroxyoxindole scaffold for downstream derivatization.

References

  • In Situ Generation of Electrophilic Trifluoromethylthio Reagents for Enantioselective Trifluoromethylthiolation of Oxindoles. ACS Publications.[Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of 1-Hydroxyoxindoles. Synthetic Communications.[Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia.[Link]

  • WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders.
  • WO2021234084A1 - Nouveaux agents d'ouverture du canal potassique maxi-k pour le traitement de troubles associés au x fragile.

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Validation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry. As with any component destined for therapeutic use, establishing a robust, reliable, and validated analytical method for purity determination is a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and resolution.[1]

This guide provides an in-depth, comparative analysis of HPLC methods for validating the purity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the rigorous standards of international regulatory bodies.

Physicochemical Properties & Analytical Strategy

A successful analytical method is built upon a thorough understanding of the target molecule. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (C9H6F3NO2, M.W. 217.147) is a substituted indolinone, also known as an oxindole.[2][3] Its structure presents key features that dictate our analytical approach:

  • Polarity: The presence of a hydroxyl (-OH) and a carbonyl (C=O) group, alongside the indolinone core, imparts significant polarity.

  • Aromaticity & UV Absorbance: The benzene ring component of the indolinone structure contains a chromophore that allows for sensitive detection using UV-Vis spectrophotometry.

  • Key Functional Groups: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can influence the acidity of the N-H proton and the overall electronic distribution of the molecule.[4] The hydroxyl group attached to the nitrogen (N-hydroxy) adds a unique reactive and polar site.

Given the polar nature of the molecule, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used starting point.[5] This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5] Polar analytes have a lower affinity for the non-polar column, which can sometimes lead to poor retention.[6] Therefore, careful optimization of the mobile phase is critical.

Comparative Analysis of RP-HPLC Methodologies

To achieve optimal separation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one from potential process-related impurities and degradation products, we will compare two common RP-HPLC approaches: an isocratic method and a gradient method. The primary goal is to achieve a baseline separation of the main peak from all other signals.[7]

Core Chromatographic System:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-purity, silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust choice for initial method development.[8]

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by scanning a standard solution of the analyte with the DAD. For indolinone structures, this is often in the 250-280 nm range.

Method A: Isocratic Elution

Isocratic elution employs a constant mobile phase composition throughout the run. It is simpler and often more robust but may be less effective at resolving compounds with widely different polarities.

Method B: Gradient Elution

Gradient elution involves changing the mobile phase composition over time, typically by increasing the percentage of the stronger, organic solvent. This is highly effective for separating complex mixtures and sharpening peaks, especially for later-eluting compounds.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of 1.0 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[7]

Mobile Phase Preparation:

  • Aqueous (Solvent A): Deionized water with 0.1% (v/v) Formic Acid.

  • Organic (Solvent B): Acetonitrile with 0.1% (v/v) Formic Acid.

Rationale for Formic Acid: The addition of a small amount of acid like formic acid to the mobile phase is a common and critical practice.[9] It serves to control the pH of the mobile phase, typically keeping it below the pKa of residual silanol groups on the silica-based column packing.[9] This suppresses the ionization of these silanols, minimizing undesirable secondary interactions with the analyte and leading to sharper, more symmetrical peaks.[9][10] Formic acid is also volatile, making it an excellent choice for methods that may be transferred to LC-MS analysis.[10][11]

Protocol for Method A (Isocratic)

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 60% Solvent A (0.1% Formic Acid in Water) : 40% Solvent B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 265 nm.

  • Run Time: 15 minutes.

Protocol for Method B (Gradient)

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Solvents A and B as described above.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 265 nm.

  • Gradient Program:

    • 0.0 min: 20% B

    • 15.0 min: 80% B

    • 17.0 min: 80% B

    • 17.1 min: 20% B

    • 22.0 min: 20% B (column re-equilibration)

  • Run Time: 22 minutes.

Comparative Data Analysis

The performance of each method is evaluated based on key chromatographic parameters. The following table summarizes expected results for the main analyte peak and a hypothetical early-eluting (polar) and late-eluting (non-polar) impurity.

ParameterMethod A (Isocratic)Method B (Gradient)Ideal Value/Goal
Retention Time (Analyte) ~ 5.2 min~ 9.8 minConsistent
Tailing Factor (Analyte) 1.31.10.8 - 1.5
Resolution (Analyte/Impurity 1) 1.82.5> 2.0 (Baseline)
Resolution (Analyte/Impurity 2) 3.56.0> 2.0 (Baseline)
Peak Width (Impurity 2) BroadSharpAs narrow as possible
Analysis Time 15 min22 minAs short as possible

Interpretation:

  • Method A (Isocratic): This method is faster. However, the resolution between the main analyte and the early-eluting polar impurity might be just acceptable (1.8). Peak tailing might be slightly more pronounced.

  • Method B (Gradient): This method provides superior resolving power, achieving excellent baseline separation for both hypothetical impurities. The gradient sharpens the peaks of later-eluting compounds, improving sensitivity and integration accuracy. While the run time is longer, the quality of the separation is significantly higher, which is paramount for a purity validation method.

For purity analysis, Method B is the superior choice . The enhanced resolution provides greater confidence that no impurities are co-eluting with the main peak.[12]

A Systematic Approach to Method Validation (ICH Q2(R1))

Once an optimal chromatographic method is developed, it must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[13][14][15]

HPLC_Validation_Workflow cluster_System Method Development & System Suitability cluster_Validation ICH Q2(R1) Validation Parameters Dev Method Development (e.g., Gradient Optimization) SST System Suitability Test (SST) (Tailing, Resolution, Repeatability) Dev->SST Define Criteria Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Small Method Variations) LOQ->Robustness

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Key Validation Parameters Explained
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][16] This is often demonstrated through forced degradation studies (exposing the drug to acid, base, heat, light, and oxidation) to ensure that all resulting degradation peaks are resolved from the main analyte peak. Peak purity analysis using a DAD is a crucial tool here.[12]

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard (typically 5 concentrations) and performing a linear regression of the peak area versus concentration. An R² value > 0.999 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities at very low levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 change in mobile phase pH, ±5% change in organic modifier content).[16] This demonstrates the reliability of the method during normal usage.

Conclusion and Recommendations

Validating the purity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one requires a systematic and scientifically-grounded approach. While an isocratic HPLC method can offer a rapid analysis, a gradient elution method (Method B) provides demonstrably superior resolution , which is a non-negotiable requirement for a reliable purity and stability-indicating assay. The enhanced separation power of the gradient method ensures that potential impurities are not hidden under the main analyte peak, a critical aspect for ensuring the safety and quality of pharmaceutical materials.

The subsequent validation of this method must be conducted in strict accordance with ICH Q2(R1) guidelines.[13][14] By systematically proving specificity, linearity, accuracy, precision, and robustness, the analytical procedure is transformed from a mere measurement into a self-validating system that can be trusted by researchers, developers, and regulatory agencies alike.

References

  • Title: HPLC solvents and mobile phase additives Source: University of Leeds URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent URL: [Link]

  • Title: Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis Source: ResearchGate URL: [Link]

  • Title: Why Acid? Source: Separation Science URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: HPLC mobile phases and formic acid Source: Reddit URL: [Link]

  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Chromatography Forum URL: [Link]

  • Title: Mobile Phase Additives for Peptide Characterization Source: Waters Blog URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Health Canada URL: [Link]

  • Title: 10 Tips for HPLC Analysis In Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: HPLC Testing and Analysis - Detailed Guide for Accurate Results Source: Torontech URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmabiz URL: [Link]

  • Title: Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species Source: ACS Publications URL: [Link]

  • Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2 Source: ScienceDirect URL: [Link]

  • Title: Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid Source: MDPI URL: [Link]

  • Title: Identification and synthesis of impurities formed during sertindole preparation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of indolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles Source: Semantic Scholar URL: [Link]

  • Title: HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES Source: Bosnian Journal of Basic Medical Sciences URL: [Link]

  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL: [Link]

  • Title: (PDF) Identification and synthesis of impurities formed during sertindole preparation Source: ResearchGate URL: [Link]

  • Title: (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: ResearchGate URL: [Link]

Sources

Validation

Benchmarking 1-Hydroxy-6-(trifluoromethyl)indolin-2-one against other trifluoromethylated indoles

[label="Indolin-2-one Scaffold\n(pi-Stack Caption: Structural contributions of 1-Hydroxy-6-(CF3)indolin-2-one to target binding. Comparative Performance Data When benchmarking 1-Hydroxy-6-(trifluoromethyl)indolin-2-one a...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Indolin-2-one Scaffold\n(pi-Stack

Caption: Structural contributions of 1-Hydroxy-6-(CF3)indolin-2-one to target binding.

Comparative Performance Data

When benchmarking 1-Hydroxy-6-(trifluoromethyl)indolin-2-one against alternative CF3-indoles, quantitative performance metrics dictate compound selection. The table below synthesizes recent pharmacological data across different substitution patterns.

Compound ClassKey RepresentativePrimary Target / ActivityObserved IC50 / MICStructural Advantage
1-Hydroxy-6-CF3-indolin-2-ones 1-Hydroxy-6-(trifluoromethyl)indolin-2-oneBroad-spectrum / Cytokine ModulatorBenchmarking BaselineN-OH H-bonding, C6 metabolic shielding prevents rapid clearance.
2-CF3-indoles 2-(Trifluoromethyl)indoleCOX-2, Melatonin ReceptorsSub-µMC2-CF3 prevents oxidative cleavage of the pyrrole ring[1].
3-OH-3-CF3-indolin-2-ones 3-hydroxy-3-(trifluoromethyl)indolin-2-oneAntimicrobial / Anticancer10 - 100 µMQuaternary stereocenter forces 3D conformation for deep pockets[2].
5-CF3-indoline-2,3-diones 5-((3-CF3-piperidin-1-yl)sulfonyl)isatinAntiviral (e.g., H1N1)0.002 - 0.01 µMC5 substitution enhances target affinity via extended sulfonyl linkers[3].
5-Fluoro/CF3O-indolinones 5-(Trifluoromethoxy)-2-indolinoneInterleukin-1 Receptor (IL-1R)0.01 - 0.09 µMStrong IL-1R inhibition; CF3O provides rotational flexibility over CF3[4].

Causality Insight: Why does the position of the CF3 group drastically shift the target? The 3-position CF3 (as seen in 2[2]) creates a bulky quaternary center, forcing the molecule out of planarity. This is ideal for globular enzyme active sites. Conversely, the 6-CF3 group in our benchmark compound maintains the planar geometry of the indolinone core, making it superior for intercalating into narrow kinase hinge regions or flat protein-protein interaction interfaces like IL-1R.

Self-Validating Experimental Protocol: In Vitro Target Benchmarking

To objectively benchmark 1-Hydroxy-6-(trifluoromethyl)indolin-2-one against other derivatives, researchers must utilize a self-validating assay. The following protocol details an LC-MS/MS-backed target inhibition assay (e.g., for IL-1R or Kinase targets) designed to account for the unique physicochemical properties of fluorinated compounds.

Methodology: High-Throughput Inhibition & Stability Assay

Step 1: Compound Library Preparation

  • Action: Dissolve 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and comparator compounds in 100% anhydrous DMSO to create 10 mM stock solutions.

  • Causality: Fluorinated indoles exhibit high lipophilicity. Using anhydrous DMSO prevents precipitation.

  • Self-Validation: Dilute stocks into the aqueous assay buffer ensuring the final DMSO concentration remains strictly <1% v/v . Include a vehicle control (1% DMSO) to establish the baseline and prove the solvent is not inducing target denaturation or cytotoxicity.

Step 2: Target Incubation & Molecular Dynamics Alignment

  • Action: Incubate the compounds with the target protein (e.g., IL-1R) at 310K for 30 minutes prior to adding the substrate.

  • Causality: The highly electronegative –CF3 group often results in slow-binding kinetics due to the displacement of highly ordered water molecules in the target's hydrophobic pocket (often modeled via TIP3P water boxes in MD simulations[4]). Pre-incubation ensures thermodynamic equilibrium is reached.

Step 3: LC-MS/MS Quantification

  • Action: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled indole). Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Causality: UV-Vis assays are prone to interference from the highly conjugated indolinone core. MRM transitions specifically targeting the loss of the –CF3 group or the N-OH cleavage provide absolute specificity.

Step 4: Data Normalization and Z'-Factor Calculation

  • Action: Calculate the IC50 values. Validate the assay plate by calculating the Z'-factor using a known, highly active inhibitor (e.g., a validated3[3]) as the positive control.

  • Self-Validation: A Z'-factor > 0.6 confirms that the assay's dynamic range is sufficient to distinguish the subtle affinity differences between the 6-CF3 and 2-CF3 isomers.

Protocol Prep Library Prep (DMSO <1%) Internal Control: Isatin Incubate Target Incubation (310K) Equilibration of CF3 Binding Prep->Incubate Analyze LC-MS/MS Quantification MRM Transitions for CF3 Incubate->Analyze Validate Data Normalization Z'-factor > 0.6 Validation Analyze->Validate

Caption: Self-validating high-throughput screening workflow for CF3-indoles.

Strategic Recommendations

When designing a drug discovery program, the choice of the trifluoromethylated indole should be dictated by the target's binding pocket and the required pharmacokinetic profile:

  • Choose 2-(Trifluoromethyl)indoles when targeting receptors that require an intact, flat pyrrole ring (e.g., Melatonin receptors).

  • Choose 3-hydroxy-3-(trifluoromethyl)indolin-2-ones when targeting deep, globular enzymatic pockets where a 3D quaternary stereocenter provides necessary steric bulk.

  • Benchmark Winner: Choose 1-Hydroxy-6-(trifluoromethyl)indolin-2-one when you need a planar pharmacophore (like a kinase hinge binder) but require enhanced metabolic stability against C5/C6 oxidation, coupled with the unique aqueous solubility and hydrogen-bonding profile afforded by the N-OH group.

References

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Organic Letters - ACS Publications. Available at:[Link]

  • Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines | ChemistrySelect / ResearchGate. Available at:[Link]

  • Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities | Monatshefte fuer Chemie. Available at:[Link]

  • Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles | Organic & Biomolecular Chemistry. Available at:[Link]

  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity | Archiv der Pharmazie / Semantic Scholar. Available at:[Link]

  • Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents | MDPI. Available at:[Link]

Sources

Comparative

Optimizing LC-MS Method Validation for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Comparative Guide on PFP vs. C18 Stationary Phases

Introduction & Analytical Challenges The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized fluorinated intermediate frequently utilized in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized fluorinated intermediate frequently utilized in the development of kinase inhibitors and novel therapeutics[1]. From a bioanalytical perspective, quantifying this analyte in complex biological matrices presents significant challenges. The strongly electron-withdrawing trifluoromethyl (–CF₃) group alters the electron distribution of the indolinone core, creating a strong dipole moment.

When analyzed using traditional Octadecylsilane (C18) columns, fluorinated aromatics often exhibit poor retention, peak tailing, and susceptibility to matrix effects. To ensure regulatory compliance and data integrity, bioanalytical methods must be rigorously validated according to the ICH M10 guidelines [2][3]. This guide objectively compares the performance of conventional C18 stationary phases against Pentafluorophenyl (PFP) columns, providing a self-validating, step-by-step LC-MS/MS protocol tailored for this specific analyte.

Mechanistic Rationale: Why PFP Outperforms C18

The selection of a chromatographic column should not be empirical; it must be driven by the physicochemical properties of the analyte.

  • C18 Columns (The Baseline): Rely almost exclusively on hydrophobic (dispersive) interactions. Because the –CF₃ group is highly electronegative but not strictly "hydrophobic" in the traditional aliphatic sense, C18 phases often fail to provide adequate retention, causing the analyte to elute in the solvent front where ion suppression from endogenous phospholipids is highest.

  • PFP Columns (The Superior Alternative): Pentafluorophenyl phases act as Lewis acids. They offer orthogonal retention mechanisms that specifically target the structural features of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one[4]. These mechanisms include:

    • Fluorine-Fluorine Interactions: Direct affinity between the column's pentafluorophenyl ring and the analyte's –CF₃ group.

    • π-π Stacking: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the indolinone core.

    • Dipole-Dipole Interactions: Enhanced retention driven by the strong dipole moment of the analyte.

Mechanism cluster_columns Stationary Phase Comparison Analyte 1-Hydroxy-6-(trifluoromethyl) indolin-2-one PFP PFP Column (Orthogonal Retention) Analyte->PFP Dipole-Dipole Pi-Pi Stacking F-F Interaction C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Dispersion Forces

Figure 1: Mechanistic retention advantages of PFP over C18 for trifluoromethylated analytes.

Experimental Protocol & Workflow

To establish a self-validating system, every step of the extraction and separation is designed to mitigate known points of failure (e.g., solvent mismatch, ion suppression).

Sample Preparation (Protein Precipitation)

Causality Check: Methanol is chosen over Acetonitrile as the extraction solvent. Acetonitrile contains π-electrons that can compete with the analyte for π-π interactions on the PFP column, potentially leading to peak distortion upon injection.

  • Aliquot 50 µL of plasma (or surrogate matrix) into a 96-well plate.

  • Add 150 µL of ice-cold Methanol containing a stable-isotope labeled internal standard (SIL-IS) at 10 ng/mL.

  • Vortex aggressively for 5 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. (Dilution matches the initial mobile phase conditions, preventing solvent-front peak distortion).

LC-MS/MS Conditions
  • Column: Kinetex PFP (50 × 2.1 mm, 2.6 µm) vs. Acquity BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol[5].

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min.

  • MS Detection: Electrospray Ionization in Negative mode (ESI-). The 1-hydroxy group readily deprotonates. MRM Transition: m/z 216.1 [M-H]⁻ → m/z 172.1 (loss of CO₂/fragmentation).

LCMS_Workflow A 1. Sample Prep (MeOH PPT) B 2. LC Separation (PFP Column) A->B Supernatant Injection C 3. MS/MS Detection (ESI- MRM) B->C Orthogonal Elution D 4. ICH M10 Validation C->D Peak Integration

Figure 2: End-to-end LC-MS/MS workflow for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one analysis.

Quantitative Data & Product Comparison

The validation was executed in strict adherence to ICH M10 guidelines[2][6], which require precision and accuracy to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

Table 1: Chromatographic Performance Comparison

The PFP column demonstrates superior retention and peak symmetry, pulling the analyte away from the suppression zone typical of early-eluting matrix components.

ParameterConventional C18 ColumnPFP ColumnPerformance Shift
Retention Time (min) 1.853.40+83% (Avoids solvent front)
Peak Asymmetry ( Tf​ ) 1.55 (Severe Tailing)1.08 (Symmetrical)Resolved secondary interactions
Theoretical Plates (N) 38,00076,500+101% Efficiency
Signal-to-Noise at LLOQ 12:155:1~4.5x Sensitivity gain
Table 2: ICH M10 Validation Summary (PFP Column)

By utilizing the PFP phase, the method easily passes all stringent ICH M10 regulatory criteria, proving its robustness for clinical or non-clinical pharmacokinetic studies.

Validation ParameterICH M10 Acceptance CriteriaObserved Result (PFP)Status
Linearity ( R2 ) ≥0.9900 0.9994 (1 - 500 ng/mL)PASS
Intra-day Precision (CV%) ≤15% ( ≤20% LLOQ)2.8% - 5.4%PASS
Inter-day Accuracy 85% - 115%96.2% - 103.1%PASS
Matrix Effect (IS-norm) CV ≤15% 3.8% (Negligible suppression)PASS
Benchtop Stability (24h) ±15% of nominal97.5%PASS

Conclusion

For the bioanalysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, traditional C18 columns introduce unnecessary analytical risk due to weak hydrophobic retention and peak tailing. Transitioning to a Pentafluorophenyl (PFP) stationary phase leverages orthogonal retention mechanisms—specifically fluorine-fluorine and π-π interactions—resulting in a highly symmetrical peak, elimination of matrix effects, and a 4.5-fold increase in sensitivity at the LLOQ. This approach ensures a seamless, self-validating pathway to meeting global ICH M10 regulatory standards.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[2] URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation (ICH).[3] URL:[Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA).[6] URL:[Link]

  • Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. PubMed (NIH).[7] URL:[Link]

  • Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. PubMed (NIH).[4] URL:[Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI.[5] URL:[Link]

Sources

Validation

Comparing biological assays of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and its analogs

Title: Comparative Biological Assays of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and Its Analogs: A Technical Guide for Preclinical Development Executive Summary & Rationale The 6-(trifluoromethyl)indolin-2-one (oxindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Assays of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and Its Analogs: A Technical Guide for Preclinical Development

Executive Summary & Rationale

The 6-(trifluoromethyl)indolin-2-one (oxindole) scaffold is a privileged pharmacophore in drug discovery, heavily utilized in the development of Maxi-K (BKCa) potassium channel openers (e.g., BMS-204352/MaxiPost)[1] and selective kinase inhibitors[2]. The synthetic introduction of an N-hydroxyl group to yield 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2) fundamentally alters the molecule's physicochemical and pharmacokinetic properties[3].

This guide provides an objective, data-driven comparison of the biological assay performance of the 1-hydroxy derivative against its N-H parent and clinical-stage analogs. By analyzing electrophysiology, target inhibition, and blood-brain barrier (BBB) permeability, we elucidate the causality behind these structural modifications[4].

Pharmacological Targets & Mechanistic Profiling

The primary therapeutic utility of the 6-(trifluoromethyl)oxindole class lies in its ability to modulate ion channels and kinase activity[5].

  • Maxi-K (BKCa) Activation: These compounds act as positive allosteric modulators, binding to the α-subunit of the large-conductance calcium-activated potassium channel. Activation leads to profound K+ efflux, membrane hyperpolarization, and the subsequent closure of voltage-dependent calcium channels (VDCCs), which confers neuroprotection during ischemic events[1].

  • Physicochemical Modulation via N-Hydroxylation: The 1-hydroxy substitution replaces the traditional N-H hydrogen bond donor with an N-OH group. This modifies the pKa of the oxindole core, alters the lipophilicity (log P), and significantly impacts P-glycoprotein (P-gp) mediated efflux—a critical optimization step for CNS-targeted therapeutics[4].

Pathway A 1-Hydroxy-6-(CF3) indolin-2-one B Maxi-K (BKCa) Activation A->B Binds α-subunit C K+ Efflux B->C Increases P(open) D Membrane Hyperpolarization C->D Drives Vm negative E Neuroprotection & Vasorelaxation D->E Closes VDCCs

Mechanism of Maxi-K channel activation by oxindole analogs leading to neuroprotection.

Comparative Performance Data

The following table synthesizes the comparative pharmacodynamic and pharmacokinetic assay profiles of the 1-hydroxy derivative, the unsubstituted parent scaffold, and the clinical analog BMS-204352. (Note: Data represents established Structure-Activity Relationship (SAR) trends for the oxindole class).

CompoundMaxi-K Activation (EC50, µM)Kinase Inhibition (CK1δ IC50, µM)BBB Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (MDCK-MDR1)
6-(Trifluoromethyl)indolin-2-one >10.0 (Weak)5.218.52.8
1-Hydroxy-6-(CF3)indolin-2-one 4.5 (Moderate)2.124.21.4
BMS-204352 (MaxiPost) 0.2 (Potent)>10.035.01.1

Expert Insight: The 1-hydroxy modification lowers the efflux ratio compared to the N-H parent. By masking the N-H hydrogen bond donor, the molecule becomes less recognizable to P-gp efflux transporters, thereby improving theoretical brain exposure and overall CNS penetrance[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the assays used to evaluate these compounds must be designed as self-validating systems.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Maxi-K Activation)

Causality & Validation: We utilize Chinese Hamster Ovary (CHO) cells stably expressing the human KCNMA1 gene (hSlo). Native neurons possess overlapping K+ currents (e.g., Kv, SK); heterologous expression isolates the BKCa current. The system is self-validating because the recording concludes with the application of Paxilline (1 µM), a highly selective BKCa blocker. If the measured current is not completely abolished by Paxilline, the data point is discarded, ensuring absolute target specificity.

Step-by-Step Methodology:

  • Cell Preparation: Plate hSlo-expressing CHO cells on glass coverslips. Allow 24 hours for adhesion and recovery.

  • Solutions Setup:

    • Internal Solution: 140 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2). Free Ca²⁺ is strictly clamped at 300 nM to sensitize the channel to voltage.

    • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Compound Application: Perfuse the 1-hydroxy analog at escalating concentrations (0.1 µM to 10 µM) using a rapid, gravity-fed perfusion system to establish a dose-response curve.

  • Voltage Protocol: Hold the cell at -80 mV. Apply depolarizing steps from -60 mV to +80 mV in 20 mV increments (duration: 200 ms).

  • Validation Step: Apply 1 µM Paxilline to the bath. Measure the residual current to confirm BKCa dependence.

  • Data Analysis: Calculate the EC50 by plotting the normalized macroscopic tail current amplitude against the log concentration, fitting the data to a standard Hill equation.

Workflow Step1 1. Cell Preparation CHO cells expressing hSlo (BKCa) Step2 2. Compound Perfusion 0.1-10 µM Concentration Gradient Step1->Step2 Step3 3. Electrophysiology Whole-cell patch-clamp (+ voltage steps) Step2->Step3 Step4 4. Data Acquisition Measure macroscopic K+ tail currents Step3->Step4 Step5 5. Validation & Analysis Paxilline block & Boltzmann fit Step4->Step5

Workflow for the whole-cell patch-clamp assay evaluating Maxi-K channel openers.

Protocol B: In Vitro BBB Permeability (MDCK-MDR1 Assay)

Causality & Validation: To empirically evaluate whether the 1-hydroxy substitution improves CNS penetration, we use MDCK cells transfected with the human MDR1 gene (encoding P-gp). The assay measures bidirectional transport (Apical to Basolateral[A-B] and Basolateral to Apical [B-A]). The system is validated using Lucifer Yellow (a paracellular marker) to ensure monolayer integrity; any well with a Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s is rejected due to compromised tight junctions.

Step-by-Step Methodology:

  • Monolayer Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 5 µM of the 1-hydroxy analog to the donor chamber (Apical for A-B; Basolateral for B-A).

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker to minimize the unstirred water layer.

  • Sampling & LC-MS/MS: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify compound concentration via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate ER = Papp(B-A) / Papp(A-B). An ER < 2.0 indicates the compound is not a significant P-gp substrate, confirming the N-OH modification's efficacy in evading efflux[4].

Conclusion & Structural Causality

The biological assay profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one demonstrates that N-hydroxylation is not merely a synthetic stepping stone, but a deliberate pharmacokinetic strategy. While highly decorated analogs like BMS-204352 achieve superior target affinity at the Maxi-K channel[1], the 1-hydroxy intermediate provides critical insights into modulating the lipophilicity and efflux liability of the oxindole core. By eliminating the N-H hydrogen bond donor, researchers can optimize the brain-to-plasma ratio, a mandatory parameter for the successful development of neurotherapeutics.

References

  • Title: Maxi-k potassium channel openers for the treatment of fragile x associated disorders (WO2021234084A1)
  • Title: Structure−Brain Exposure Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: MDPI URL: [Link]

  • Title: Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones Source: Prime Scholars URL: [Link]

Sources

Comparative

Reproducibility of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis in Large-Scale Batches: A Comparative Guide

Executive Summary 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized N-hydroxyoxindole scaffold. It serves as a critical intermediate in the synthesis of Maxi-K potassium channel opener...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized N-hydroxyoxindole scaffold. It serves as a critical intermediate in the synthesis of Maxi-K potassium channel openers (such as BMS-204352 analogs) and targeted kinase inhibitors[1]. In pharmaceutical manufacturing, scaling up the synthesis of N-hydroxyoxindoles presents distinct chemical engineering challenges. The high propensity for over-reduction (cleavage of the sensitive N–O bond) and the highly exothermic nature of nitro-group reductions necessitate stringent control over reaction kinetics, thermodynamics, and catalyst selection.

This guide objectively compares three synthetic routes, providing experimental data and a self-validating protocol for the most scalable pathway.

Comparative Analysis of Synthetic Routes

To establish a reproducible large-scale process, we must evaluate the causality behind the success or failure of various synthetic strategies.

Route A: Zinc-Mediated Reductive Cyclization (Traditional Lab-Scale)
  • Mechanism: Reduction of 2-nitro-4-(trifluoromethyl)phenylacetic acid using stoichiometric zinc dust and sulfuric acid[2].

  • Pros: Reliable for small-scale (<100 g) laboratory synthesis utilizing inexpensive, readily available reagents.

  • Cons: Generates massive amounts of heavy metal waste, resulting in an unacceptably high E-factor. The reaction is violently exothermic, making temperature control nearly impossible in standard >1 kg batch reactors, leading to inconsistent impurity profiles.

Route B: Catalytic Hydrogenation of Malonate Diesters (Optimized for Scale)
  • Mechanism: Catalytic hydrogenation of dimethyl 2-nitro-4-(trifluoromethyl)phenylmalonate using a Platinum on Carbon (Pt/C) catalyst, followed by in situ cyclization and decarboxylation[3].

  • Pros: Highly atom-economical and avoids heavy metal waste. The specific use of Pt/C prevents the over-reduction commonly seen with Palladium catalysts, making it highly reproducible at the >10 kg scale.

  • Cons: Requires specialized high-pressure hydrogenation autoclaves.

Route C: Direct Oxidation of the Parent Oxindole
  • Mechanism: Direct oxidation of 6-(trifluoromethyl)indolin-2-one using strong oxidants like dimethyldioxirane (DMDO) or H₂O₂/trifluoroacetic anhydride.

  • Pros: Utilizes the readily available parent oxindole as a starting material.

  • Cons: Extremely poor regioselectivity. Competitive oxidation at the C3 position (forming 3-hydroxy or 3,3-dihydroxy species) and the aromatic ring leads to complex impurity profiles that are notoriously difficult to separate via standard crystallization.

Quantitative Performance Metrics

The following table summarizes the performance of each route when simulated or executed at a 10 kg batch scale:

MetricRoute A: Zn/H₂SO₄ ReductionRoute B: Pt/C HydrogenationRoute C: Direct Oxidation
Overall Yield 45–55%75–85%20–30%
Regioselectivity HighHighPoor (C3 oxidation competes)
E-Factor >50 (High metal waste)<10 (Atom economical)>30 (Excess oxidants)
Scalability Poor (Exothermic, solids)Excellent (>10 kg scale)Poor (Peroxide safety risks)
Primary Impurity Unreacted nitro species6-(CF₃)indolin-2-one (<2%)3-hydroxy-6-(CF₃)indolin-2-one

Mechanistic Pathway of the Optimized Route (Route B)

The success of Route B relies on arresting the catalytic hydrogenation exactly at the hydroxylamine stage before intramolecular cyclization occurs.

Pathway A Dimethyl 2-nitro-4-(CF3) phenylmalonate B 2-(N-hydroxyamino) intermediate A->B H2, Pt/C (Reduction) C N-hydroxy-2-oxindole -3-carboxylate B->C Intramolecular Cyclization D 1-Hydroxy-6-(CF3) indolin-2-one C->D Hydrolysis & Decarboxylation

Fig 1: Catalytic hydrogenation pathway for N-hydroxyoxindole synthesis.

Detailed Experimental Protocol (Route B)

This protocol outlines the scalable catalytic hydrogenation method, engineered as a self-validating system to ensure batch-to-batch reproducibility.

Step 1: Substrate Loading & Catalyst Preparation

  • Action: Charge a high-pressure autoclave with dimethyl 2-nitro-4-(trifluoromethyl)phenylmalonate (1.0 eq), glacial acetic acid (solvent, 3 volumes), and 5% Pt/C catalyst (0.5% w/w relative to substrate).

  • Causality: Acetic acid acts as both a solvent and an acid catalyst for the subsequent cyclization. Platinum on carbon (Pt/C) is strictly selected over Palladium on carbon (Pd/C). Pd/C is highly active and typically drives the reduction all the way to the amine, cleaving the N–O bond to yield the standard 2-oxindole. Pt/C selectively arrests the reduction at the hydroxylamine stage[3].

Step 2: Controlled Hydrogenation

  • Action: Purge the reactor with N₂ (3x), then pressurize with H₂ to exactly 75 psig. Heat the mixture to 65°C under rapid agitation.

  • Causality: Maintaining exactly 75 psig and 65°C ensures the reaction kinetics favor the formation of the 2-(N-hydroxyamino) intermediate without over-reduction. Self-Validation: The reaction must be monitored via an H₂ mass flow meter. The absolute cessation of H₂ uptake validates the completion of the nitro-to-hydroxylamine reduction, serving as the critical go/no-go metric before proceeding to the next step[4].

Step 3: In Situ Cyclization & Decarboxylation

  • Action: Once H₂ uptake ceases, vent the reactor to release CO₂ and residual H₂. Heat the reaction mixture to 100°C for 3.5 hours.

  • Causality: The elevated temperature drives the Krapcho-style hydrolysis and decarboxylation of the remaining ester group on the C3 position. The hydroxylamine intermediate undergoes spontaneous intramolecular aminolysis with the adjacent malonate ester to form the final N-hydroxyoxindole ring[3].

Step 4: Isolation & Purification

  • Action: Cool the mixture to 60°C and filter the Pt/C catalyst through a 7 µm metal filter under N₂ pressure (30 psig). Add water (1 volume) to the filtrate and cool to 0–5°C to induce crystallization. Filter, wash with cold water, and dry under vacuum at 40°C.

  • Causality: Filtering at 60°C prevents the premature precipitation of the product onto the catalyst bed. The addition of water decreases the solubility of the N-hydroxyoxindole in acetic acid, driving a high-purity crystallization that reliably rejects unreacted intermediates and trace over-reduced oxindole.

References

  • Source: Google Patents (US6469181B1)
  • Source: Google Patents (WO2021234084A1)
  • Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. As a valued partner in your research, we are committed to providing informatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for chemical waste management.

Understanding the Hazard Profile

Inferred Potential Hazards:

  • Toxicity: Many halogenated organic compounds are toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: It may cause skin, eye, and respiratory tract irritation.[3][5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[2]

Given these potential risks, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one for any purpose, including disposal, the following minimum personal protective equipment (PPE) is mandatory. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[6][7][8]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[9][10][11]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[4][10]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any dust or vapors.[4][11]

Step-by-Step Disposal Protocol

Disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][12] This protocol ensures compliance and safety.

Materials Required:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Waste accumulation log

Procedure:

  • Container Selection: Choose a waste container that is in good condition and compatible with halogenated organic compounds.[2][13] The container must have a tightly sealing lid.[13][14]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste."[15] The label must also include:

    • The full chemical name: "1-Hydroxy-6-(trifluoromethyl)indolin-2-one"

    • The approximate quantity of waste.

    • The date the first waste was added.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • Waste Collection:

    • Carefully transfer the waste 1-Hydroxy-6-(trifluoromethyl)indolin-2-one into the designated hazardous waste container.

    • If the compound is in a solution, it should be collected as a halogenated organic solvent waste.[1][16] Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[16]

    • Never mix incompatible chemicals.[14][17]

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[14][18]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[2][18]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Prohibited Disposal Methods:

    • DO NOT dispose of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one down the drain.[9][16] This is a direct violation of EPA regulations and can harm the environment.[2]

    • DO NOT dispose of this chemical in the regular trash.

  • Arrange for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (per your institution's and local regulations), arrange for its disposal by a licensed hazardous waste disposal company.[12]

    • Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance on the proper procedures for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

start Start: Have 1-Hydroxy-6- (trifluoromethyl)indolin-2-one Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Initiate Disposal container Select and Label a Designated Halogenated Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal_store Securely Seal Container and Store in Satellite Accumulation Area transfer->seal_store full Is Container Full or Storage Time Limit Reached? seal_store->full full->seal_store No contact_ehs Contact EHS for Pickup by a Licensed Disposal Company full->contact_ehs Yes end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[9][10]

    • For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][19] Remove contaminated clothing. Seek medical attention.[10][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][19] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][19]

Regulatory Compliance

All laboratory personnel are required to receive training on hazardous chemical handling and disposal procedures as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8][20][21] This includes understanding the contents of your institution's Chemical Hygiene Plan (CHP).[6][7][8] Familiarize yourself with your facility's specific protocols for hazardous waste management.

By adhering to these guidelines, you contribute to a safe and compliant research environment, building a foundation of trust in our collective commitment to scientific integrity and operational excellence.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safety Data Sheet - 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). University of North Carolina at Pembroke. Retrieved from [Link]

  • 7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of Rochester. Retrieved from [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). University of Waterloo. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • SAFETY DATA SHEET. (2016, April 1). A&J Pharmtech. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a compound of interest, but like any new mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a compound of interest, but like any new molecule, it must be handled with a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is not extensively published, its structure—combining an oxindole core with a trifluoromethyl group—provides critical insights into the necessary safety protocols.

The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity in drug candidates.[1] However, this also necessitates a cautious approach, as these properties can influence a compound's interaction with biological systems. This guide provides a procedural framework for the safe handling, use, and disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, grounded in the established principles of laboratory safety and chemical hygiene.

Hazard Assessment: A Structural Perspective

A thorough risk assessment is the foundation of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, we must infer potential hazards from its constituent parts:

  • Oxindole Core: The parent structure, oxindole (or indolin-2-one), is classified as an irritant. Safety data sheets for oxindole consistently warn of skin and serious eye irritation.[2][3][4]

  • Trifluoromethyl (CF3) Group: This group is a common feature in pharmaceuticals.[1] Compounds containing trifluoromethyl groups may be hazardous, and their thermal decomposition can release toxic gases such as hydrogen fluoride.[5]

  • Solid Form: As a solid or powder, this compound poses a risk of aerosolization, leading to potential respiratory tract irritation upon inhalation.[5][6]

Therefore, we must operate under the assumption that 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is, at a minimum, a skin, eye, and respiratory irritant with unknown long-term toxicological properties. All handling procedures should reflect this elevated level of caution.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, while general ventilation helps to dilute any fugitive emissions.

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Based on the hazard assessment, the following PPE is mandatory when handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Protection Type Equipment Specification Rationale & Causality
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles during procedures with a high splash risk.[2][8]Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation. The oxindole and trifluoromethyl moieties necessitate robust protection.[6][9]
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use. Use proper removal techniques to avoid skin contact.[7]Provides a direct barrier against skin contact. The trifluoromethyl group can increase lipophilicity, potentially enhancing skin absorption. Double-gloving is recommended for handling larger quantities or for extended procedures.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[2]Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection Generally not required if all work is performed within a certified fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of the powder.[2][8]The primary inhalation risk comes from aerosolized powder. Engineering controls (fume hood) are the preferred method to mitigate this risk.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Workflow for Handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

G Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handle Handling Phase (in Fume Hood) cluster_dispose Disposal Phase cluster_emergency Contingency A 1. Hazard Review (Consult SDS of analogous compounds) B 2. Assemble PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Engineering Controls (Fume Hood, Eyewash Station) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D J Spill & Emergency Protocol C->J E 5. Dissolution/Reaction Setup D->E F 6. Post-Handling Decontamination (Wipe down surfaces) E->F G 7. Segregate Waste (Solid vs. Liquid Halogenated) F->G H 8. Label Waste Container (Full chemical name, hazard class) G->H I 9. Store in Satellite Area H->I

Caption: Logical workflow from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Before entering the lab, review this guide and the SDS for structurally similar compounds like oxindole.[2][4]

    • Don all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is operational and that the sash is at the appropriate height. Ensure the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

    • Use tools (spatulas, weighing paper) that minimize dust generation.

    • Carefully transfer the weighed compound to the reaction vessel.

  • Reaction and Work-up:

    • Conduct all subsequent steps (dissolution, reaction, quenching) within the fume hood.

    • Keep the reaction vessel closed whenever possible.

  • Post-Handling Decontamination:

    • After the procedure is complete, decontaminate all non-disposable glassware and equipment. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended.[5]

    • Collect all solvent rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[3]

Emergency Procedures: Immediate Actions

In the event of an accidental exposure or spill, swift and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a designated, sealable hazardous waste container.[4][11]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure personnel and environmental safety. Due to the presence of the trifluoromethyl group, this compound must be treated as halogenated organic waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams. Maintain separate, clearly labeled containers for:

    • Solid Waste: Contaminated gloves, weighing paper, absorbent materials.

    • Liquid Waste: Reaction mixtures, solvent rinsates. This is considered halogenated organic waste .

  • Container Management:

    • Use only approved, properly labeled hazardous waste containers.

    • The label must include the full chemical name, "1-Hydroxy-6-(trifluoromethyl)indolin-2-one," and appropriate hazard warnings (e.g., "Irritant," "Halogenated Waste").

    • Keep waste containers securely closed at all times, except when adding waste.[5]

  • Final Disposal:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The likely disposal method is high-temperature incineration at a licensed facility, which is necessary to break the strong carbon-fluorine bonds.[5]

By adhering to these protocols, you can effectively mitigate the risks associated with handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, ensuring a safe environment for your critical research and development activities.

References

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. INDOFINE Chemical Company, Inc. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Reactant of Route 2
1-Hydroxy-6-(trifluoromethyl)indolin-2-one
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